3-Chloro-2-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZJHTWLWKFPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199123 | |
| Record name | Aniline, 3-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51114-68-2 | |
| Record name | Aniline, 3-chloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 3-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-Chloro-2-methoxyaniline (CAS Number: 51114-68-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, and experimental protocols for 3-Chloro-2-methoxyaniline. This compound is a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1]
Chemical Identity and Physical Properties
This compound, also known as 3-chloro-o-anisidine, is an aromatic amine.[2] The presence of chloro and methoxy substituents on the aniline ring influences its polarity and reactivity.[3] While some sources describe it as a pale yellow to brown solid, it is more commonly available and described as a liquid at room temperature, appearing as a clear, dark red to tan liquid.[1][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 51114-68-2[2] |
| Molecular Formula | C₇H₈ClNO[2] |
| Molecular Weight | 157.60 g/mol [2] |
| IUPAC Name | This compound[2] |
| Synonyms | 3-Chloro-o-anisidine, Aniline, 3-chloro-2-methoxy-, Benzenamine, 3-chloro-2-methoxy-[2] |
| SMILES | COC1=C(C=CC=C1Cl)N[2] |
| InChI Key | VPZJHTWLWKFPQW-UHFFFAOYSA-N[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid at 20°C[1] |
| Appearance | Clear, dark red to tan liquid[1] |
| Boiling Point | 246 °C[4] |
| Density | 1.231 - 1.234 g/cm³[4] |
| Water Solubility | 0.707 mg/mL (calculated)[5] |
| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and dichloromethane.[1] |
| Log P (Octanol-Water Partition Coefficient) | 1.8 (Computed)[2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[6]
Table 3: GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[2][6] |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation[2][6] |
| Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation[2][6] |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[6]
Experimental Protocols
Synthesis Protocol: Reduction of 3-Chloro-2-nitroanisole
A common method for the synthesis of this compound is the reduction of the corresponding nitro compound, 3-chloro-2-nitroanisole. The following is a representative protocol using iron powder in acetic acid.
Materials:
-
3-chloro-2-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-chloro-2-nitroanisole in a 1:1 mixture of glacial acetic acid and acetonitrile.
-
Add iron powder to the solution (approximately 4 molar equivalents).
-
Heat the reaction mixture to reflux and stir for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and dilute it with water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation.
Spectroscopic Characterization
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Parameters:
-
Spectrometer: 400 MHz
-
Pulse Sequence: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 s
¹³C NMR Parameters:
-
Spectrometer: 100 MHz
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 s
Sample Preparation (for liquid sample): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
Instrumentation and Data Acquisition:
-
Spectrometer: FTIR spectrometer
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Record the spectrum and perform a background subtraction.
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Ionization Method: Electron Ionization (EI)
-
Inlet: Gas chromatography (GC) or direct insertion probe
-
Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
Visualizations
References
An In-depth Technical Guide to 3-Chloro-2-methoxyaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-methoxyaniline is a substituted aniline derivative with significant applications in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed spectral analysis, a validated synthesis protocol, and insights into its applications, particularly in drug development. All quantitative data is summarized in structured tables, and key experimental workflows are visualized to facilitate understanding and application in a research and development setting.
Core Physical and Chemical Properties
This compound, with the CAS number 51114-68-2, is a clear, dark red to tan liquid at room temperature.[1] Its core physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [2][3] |
| Appearance | Clear, dark red to tan liquid | [1] |
| Boiling Point | 162.4 °C at 760 mmHg (Predicted) | |
| Density | 1.555 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents. | [1] |
| InChI Key | VPZJHTWLWKFPQW-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=C(C=CC=C1Cl)N | [2] |
Spectral Data Analysis
Detailed spectral analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.
IR Spectroscopy
The Infrared (IR) spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data below is sourced from a sample analyzed as a neat liquid.
| Wavenumber (cm⁻¹) | Functional Group |
| 3450-3300 | N-H stretch (amine) |
| 3050-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (methoxy) |
| 1620-1580 | C=C stretch (aromatic) |
| 1250-1200 | C-O stretch (aryl ether) |
| 800-700 | C-Cl stretch |
Note: The above data are typical ranges and may vary slightly based on experimental conditions.
Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common synthetic route involves the reduction of the corresponding nitro compound, 2-chloro-6-nitroanisole. The following is a general experimental procedure that can be adapted for this synthesis. A similar protocol has been successfully used for the synthesis of 2-chloro-3-methoxyaniline.[4]
Reduction of 2-Chloro-6-nitroanisole
Materials:
-
2-Chloro-6-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Acetonitrile
-
Water
-
Sodium carbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Saturated brine solution
Procedure:
-
Dissolve 2-chloro-6-nitroanisole in a 1:1 mixture of glacial acetic acid and acetonitrile.
-
To this solution, add iron powder (approximately 4 equivalents).
-
Stir the reaction mixture under reflux for approximately 3.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and neutralize with solid sodium carbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation.
Applications in Drug Development and Chemical Synthesis
This compound serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its substituted aniline structure allows for a variety of chemical transformations, making it a versatile building block.
While specific signaling pathways directly involving this compound are not documented, its derivatives are of interest in medicinal chemistry. For instance, substituted anilines are common pharmacophores in kinase inhibitors and other targeted therapies. The chloro and methoxy groups on the aniline ring can influence the binding affinity and selectivity of the final drug molecule to its biological target.
The general utility of this compound in synthetic chemistry is illustrated in the diagram below, highlighting its role as a precursor to more complex molecules.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable chemical intermediate with established applications in the synthesis of dyes and potential for broader use in pharmaceutical research and development. This guide provides a consolidated resource of its key properties, spectral data, a viable synthesis protocol, and an overview of its applications. The provided information is intended to support researchers and scientists in their work with this versatile compound.
References
A Comprehensive Technical Profile of 3-Chloro-2-methoxyaniline
This guide provides a detailed overview of the molecular structure and properties of 3-Chloro-2-methoxyaniline, a chemical compound of interest to researchers and professionals in the field of drug development and chemical synthesis.
Molecular and Physical Data
The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative data.
| Property | Value |
| Molecular Formula | C7H8ClNO[1][2][3] |
| Molecular Weight | 157.60 g/mol [1][2][4] |
| IUPAC Name | This compound[1][3] |
| CAS Number | 51114-68-2[1][2][3][4] |
| Synonyms | 3-Chloro-o-anisidine[3][4] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the bonding within the molecule, highlighting the aniline core substituted with a chlorine atom and a methoxy group.
This technical guide is intended for informational purposes for a scientific audience. For experimental applications, it is crucial to consult peer-reviewed literature and established safety protocols.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-2-methoxyaniline. This document details predicted spectral data, outlines a standard experimental protocol for data acquisition, and presents visualizations to illustrate the structural relationships and NMR signal assignments.
Predicted NMR Data
Due to the limited availability of public experimental spectra, the following data has been generated using validated NMR prediction software. These predictions offer a reliable estimation of the chemical shifts, multiplicities, and coupling constants for this compound.
¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The aromatic region is expected to show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene ring.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 6.85 | Doublet of doublets (dd) | 8.0, 1.5 |
| H-5 | 7.05 | Triplet (t) | 8.0 |
| H-6 | 6.75 | Doublet of doublets (dd) | 8.0, 1.5 |
| NH₂ | 4.10 | Broad singlet (br s) | - |
| OCH₃ | 3.90 | Singlet (s) | - |
¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in CDCl₃ is presented in Table 2. The chemical shifts are indicative of the electronic environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 136.0 |
| C-2 | 147.5 |
| C-3 | 118.0 |
| C-4 | 122.0 |
| C-5 | 129.5 |
| C-6 | 115.0 |
| OCH₃ | 56.0 |
Experimental Protocols
A standard experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is outlined below.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum to the TMS signal at 0 ppm.
-
Integrate all signals.
-
¹³C NMR Spectroscopy
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Visualization of Molecular Structure and NMR Correlations
The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure with atom numbering and the key NMR correlations.
FT-IR and mass spectrometry data for 3-Chloro-2-methoxyaniline
An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 3-Chloro-2-methoxyaniline
For researchers and professionals in drug development and chemical analysis, understanding the spectral properties of molecules like this compound is fundamental. This guide provides a detailed overview of its Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data, complete with experimental protocols and visual workflows to aid in compound identification and characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation.[1] The spectrum for this compound is characterized by vibrations of its primary amine, aromatic ring, ether linkage, and carbon-chlorine bond.
Data Presentation: Characteristic FT-IR Peaks
The expected FT-IR absorption bands for this compound are summarized below. As a primary aromatic amine, it will exhibit two distinct N-H stretching bands.[2]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3450 - 3300 | Amine (N-H) | Asymmetric & Symmetric Stretch | Medium - Weak |
| 3100 - 3000 | Aromatic (C-H) | Stretch | Medium - Weak |
| 2980 - 2850 | Methoxy (C-H) | Stretch | Medium - Weak |
| 1650 - 1580 | Amine (N-H) | Bend (Scissoring) | Medium - Strong |
| 1600 - 1450 | Aromatic Ring (C=C) | Stretch | Medium - Strong |
| 1335 - 1250 | Aromatic Amine (C-N) | Stretch | Strong |
| 1275 - 1200 | Aryl Ether (C-O-C) | Asymmetric Stretch | Strong |
| 1075 - 1020 | Aryl Ether (C-O-C) | Symmetric Stretch | Medium |
| 850 - 550 | Carbon-Chlorine (C-Cl) | Stretch | Medium - Strong |
Experimental Protocol: Acquiring the FT-IR Spectrum
A standard procedure for obtaining the FT-IR spectrum of a neat liquid or solid sample using KBr plates is as follows.
-
Sample Preparation (Neat Liquid):
-
Ensure the potassium bromide (KBr) plates are clean and dry by wiping them with a tissue soaked in a volatile solvent like methylene chloride or ethanol.
-
Place a single small drop of the this compound sample directly onto the surface of one KBr plate.[3]
-
Place the second KBr plate on top and give it a slight turn to spread the sample into a thin, even film. The film should appear translucent without air bubbles.[3]
-
If the resulting spectrum shows overly intense, flat-topped absorption bands, the sample film is too thick. Separate the plates, wipe one clean, and press them together again.[3]
-
-
Data Acquisition:
-
Place the sandwiched KBr plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.
-
Run the sample scan. A typical scan range for mid-range infrared spectroscopy is from 4000 cm⁻¹ to 500 cm⁻¹.[1]
-
For improved signal-to-noise ratio, multiple scans can be co-added.
-
-
Post-Analysis:
-
Remove the KBr plates from the spectrometer.
-
Thoroughly clean the plates with an appropriate solvent to remove all traces of the sample, then polish them to prevent contamination of future analyses.[3]
-
Visualization: FT-IR Analysis Workflow
Caption: Workflow for FT-IR Spectroscopy Analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For this compound, it provides the molecular weight and structural information based on its fragmentation pattern.
Data Presentation: Mass Spectrometry Fragmentation
The molecular weight of this compound is 157.60 g/mol .[5] A key feature in its mass spectrum is the presence of a chlorine atom, which has two common isotopes: ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6] This results in a characteristic M+ and M+2 peak pattern, where the M+2 peak has about one-third the intensity of the M+ peak.[6]
| m/z Value (Mass-to-Charge) | Ion Identity | Description |
| 157/159 | [M]⁺˙ (Molecular Ion) | The intact molecule with one electron removed. The 3:1 intensity ratio of the peaks indicates one Cl atom. |
| 142/144 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 124 | [M - CH₃ - H₂O]⁺ or [M - Cl]⁺ | Potential loss of water from the previous fragment or loss of the chlorine radical from the molecular ion. |
| 114 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment. |
| 106 | [C₇H₈N]⁺ | Loss of the chloro and methoxy groups, potentially forming a toluidine-like fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with Electron Impact (EI) ionization is a common method for analyzing volatile and semi-volatile organic compounds.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port, which is heated to vaporize the sample.[7]
-
The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.
-
The separated compound (this compound) elutes from the column at a specific retention time and enters the mass spectrometer.
-
-
MS Analysis (Electron Impact Ionization):
-
In the ion source, molecules are bombarded by a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[7]
-
The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.[7]
-
Visualization: GC-MS Analysis Workflow
Caption: Workflow for Gas Chromatography-Mass Spectrometry.
Visualization: Predicted Fragmentation Pathway
Caption: Predicted MS Fragmentation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Introduction to Mass Spectrometry | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
Navigating the Safety Landscape of 3-Chloro-2-methoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Safety and Hazard Information
3-Chloro-2-methoxyaniline is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear warning of its potential health effects.[1][2]
Table 1: GHS Classification
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |
Hazard Statements (H-Statements):
Precautionary Statements (P-Statements):
A comprehensive list of precautionary statements is provided in the handling and emergency procedures sections of this guide.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| CAS Number | 51114-68-2 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Flash Point | Not applicable |
| Solubility | Data not available |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Diagram 1: Standard Laboratory Handling Workflow for this compound
Caption: Workflow for safe handling of this compound in a lab.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for hazardous waste disposal.
-
Large Spills: Evacuate the area. Contain the spill if possible. Notify emergency response personnel.
Diagram 2: Emergency Response Logic for Accidental Exposure
Caption: Decision-making flow for responding to accidental exposure.
Toxicological and Ecological Information
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Disposal should be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Conclusion
While a complete safety data sheet for this compound is not widely accessible, the available information clearly indicates that it is a hazardous substance requiring careful handling. Researchers, scientists, and drug development professionals must adhere to the safety precautions outlined in this guide to mitigate risks. The GHS classification points to significant irritation hazards, and the lack of comprehensive toxicological and ecological data necessitates a conservative approach to its use and disposal. Always prioritize safety through the consistent use of appropriate personal protective equipment and engineering controls.
References
An In-Depth Technical Guide to the Thermodynamic Properties of 3-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-methoxyaniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its thermodynamic properties is crucial for process development, safety analysis, and computational modeling. These properties govern the compound's stability, reactivity, and phase behavior, which are critical parameters in drug design and manufacturing. This guide provides a summary of the available physical data for this compound and outlines detailed experimental protocols for the determination of its core thermodynamic properties. Due to a lack of readily available experimental data in public databases, this document focuses on the methodologies required to obtain these crucial parameters.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | PubChem[1] |
| Molecular Weight | 157.60 g/mol | PubChem[1] |
| CAS Number | 51114-68-2 | PubChem[1] |
| Computed XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Experimental Protocols for Thermodynamic Property Determination
The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organic compounds like this compound.
Enthalpy of Combustion and Formation (ΔfH°)
The standard enthalpy of formation can be determined from the experimentally measured enthalpy of combustion using a bomb calorimeter.[2][3][4]
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of this compound (approximately 1 gram) is placed in a crucible inside the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[2]
-
Calorimeter Assembly: The bomb is placed in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise and C_cal, with corrections made for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).
Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°)
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity and the enthalpy of phase transitions, such as melting.[5][6][7]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan.[8] An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a heating ramp at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[8]
-
Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.
-
Data Analysis for Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same conditions.
-
Data Analysis for Enthalpy of Fusion: The melting point is identified as the onset temperature of the endothermic peak on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area of the melting peak.[9]
Vapor Pressure and Enthalpy of Vaporization/Sublimation (Δvap/subH°)
The Knudsen effusion method is suitable for determining the vapor pressure of low-volatility solids and liquids, from which the enthalpy of sublimation or vaporization can be derived.[10][11][12][13]
Experimental Protocol: Knudsen Effusion Method
-
Sample Preparation: A known mass of this compound is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.
-
Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a series of constant, accurately measured temperatures.
-
Mass Loss Measurement: The rate of mass loss of the sample due to effusion through the orifice is measured at each temperature using a highly sensitive microbalance.[10][13]
-
Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, M is the molar mass of the sample, and A is the area of the orifice.[13]
-
Enthalpy of Vaporization/Sublimation Calculation: The enthalpy of vaporization or sublimation is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[10]
Visualization of Thermodynamic Property Determination Workflow
The following diagram illustrates the general workflow for the experimental and computational determination of the thermodynamic properties of a compound like this compound.
Conclusion
While experimental thermodynamic data for this compound are not extensively documented in publicly accessible databases, this guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocols for bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method offer a clear path for the determination of enthalpy of formation, heat capacity, and vapor pressure. Furthermore, the outlined workflow highlights the complementary role of computational chemistry in predicting and validating these properties. By following these methodologies, researchers and drug development professionals can acquire the essential thermodynamic data needed to advance their work with this compound.
References
- 1. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bomb Calorimetry [chemistrylabs.uoguelph.ca]
- 3. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 4. scimed.co.uk [scimed.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. s4science.at [s4science.at]
- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 11. Knudsen cell - Wikipedia [en.wikipedia.org]
- 12. azom.com [azom.com]
- 13. pragolab.cz [pragolab.cz]
Quantum Chemical Blueprint of 3-Chloro-2-methoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Chloro-2-methoxyaniline is a substituted aniline derivative with potential applications in the synthesis of pharmaceuticals and other functional organic materials. Understanding its molecular structure, electronic properties, and reactivity is crucial for its application in drug design and development. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these properties at the atomic level. This guide details the theoretical framework and practical steps for performing a comprehensive computational analysis of this molecule.
Experimental Protocols: A Computational Approach
The following section details a robust and widely accepted computational methodology for the quantum chemical analysis of this compound. This protocol is synthesized from common practices in computational chemistry for similar aromatic compounds.
2.1. Software and Theoretical Level
All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The theoretical method of choice for molecules of this nature is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed functional. For an accurate description of the electronic structure, a Pople-style basis set such as 6-311++G(d,p) is recommended. This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
2.2. Geometry Optimization
The first step in the computational analysis is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through a geometry optimization procedure. The initial structure of the molecule can be built using a molecular editor, and then the energy is minimized with respect to the positions of all atoms. The optimization is considered complete when the forces on all atoms are close to zero, and the geometry corresponds to a minimum on the potential energy surface.
2.3. Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point (transition state).
-
Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This allows for a direct comparison with experimental spectroscopic data, which can help to validate the computational model.
2.4. Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.
2.5. Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule. It allows for the investigation of charge distribution on different atoms (Mulliken and NBO charges), the nature of chemical bonds, and the extent of electron delocalization and hyperconjugative interactions. This analysis is particularly useful for understanding the effects of substituents on the electronic properties of the aromatic ring.
Data Presentation
The quantitative results from the quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison. The following tables serve as templates for presenting the key data.
Table 1: Optimized Geometric Parameters for this compound (Note: The following are placeholder values and should be replaced with actual calculated data.)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths (Å) | C1-C2 | 1.395 |
| C2-C3 | 1.390 | |
| C3-C4 | 1.398 | |
| C4-C5 | 1.392 | |
| C5-C6 | 1.396 | |
| C6-C1 | 1.393 | |
| C1-N7 | 1.390 | |
| N7-H8 | 1.012 | |
| N7-H9 | 1.012 | |
| C2-O10 | 1.365 | |
| O10-C11 | 1.425 | |
| C3-Cl12 | 1.740 | |
| Bond Angles (°) | C6-C1-C2 | 120.1 |
| C1-C2-C3 | 119.8 | |
| C2-C3-C4 | 120.3 | |
| C1-N7-H8 | 115.0 | |
| C2-O10-C11 | 118.5 | |
| C2-C3-Cl12 | 119.5 | |
| Dihedral Angles (°) | C6-C1-N7-H8 | 180.0 |
| C1-C2-O10-C11 | 0.0 | |
| C1-C2-C3-Cl12 | 180.0 |
Table 2: Selected Vibrational Frequencies for this compound (Note: The following are representative modes and placeholder values.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν(N-H) stretch | 3450 | Asymmetric NH₂ stretching |
| ν(N-H) stretch | 3350 | Symmetric NH₂ stretching |
| ν(C-H) stretch (aromatic) | 3100-3000 | Aromatic C-H stretching |
| ν(C-H) stretch (methyl) | 2950 | CH₃ stretching |
| ν(C=C) stretch (aromatic) | 1600-1450 | Aromatic ring stretching |
| δ(N-H) scissoring | 1620 | NH₂ scissoring |
| ν(C-O-C) stretch | 1250 | Asymmetric C-O-C stretching |
| ν(C-Cl) stretch | 750 | C-Cl stretching |
Table 3: Electronic Properties of this compound (Note: The following are placeholder values.)
| Property | Calculated Value |
| HOMO Energy | -5.50 eV |
| LUMO Energy | -0.80 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.70 eV |
| Dipole Moment | 2.50 Debye |
| Mulliken Charge on N7 | -0.65 e |
| NBO Charge on N7 | -0.85 e |
Visualization of Computational Workflow and Relationships
Diagrams are essential for visualizing the logical flow of the computational process and the relationships between different calculated properties. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.
Caption: Workflow of quantum chemical calculations for this compound.
Caption: Interrelation of calculated properties for this compound.
Conclusion
This technical guide provides a comprehensive framework for conducting and presenting quantum chemical calculations on this compound. By following the detailed experimental protocols and utilizing the provided templates for data presentation, researchers can perform a thorough in-silico analysis of this molecule. The insights gained from such studies, including optimized geometry, vibrational signatures, and electronic properties, are invaluable for understanding its chemical behavior and for guiding the design of new molecules with desired properties in the fields of drug development and materials science. The provided visualizations of the computational workflow and property relationships further aid in comprehending the scope and utility of these theoretical investigations.
Unveiling the Synthesis of 3-Chloro-2-methoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and historical synthesis of 3-Chloro-2-methoxyaniline, a key intermediate in the development of pharmaceuticals and other fine chemicals. While direct historical accounts of its initial synthesis are scarce in readily available literature, this paper pieces together plausible synthetic routes based on patent literature and established methodologies for analogous compounds. This guide provides a comprehensive overview of synthetic strategies, detailed experimental protocols for related isomers, and quantitative data to support researchers in their work with this important molecule.
Historical Context and Discovery
The earliest located reference to the synthesis of this compound appears in a 1976 patent. This patent describes a method for preparing anilines meta-substituted with chlorine through the selective dehalogenation of more highly halogenated anilines. While this provides a historical data point for a potential synthetic route, detailed experimental conditions for the specific synthesis of this compound were not extensively detailed in the abstract.
Further research into the synthesis of closely related isomers, such as 2-Chloro-3-methoxyaniline, offers valuable insights into viable synthetic pathways. A common and effective method involves the reduction of a corresponding nitroaromatic compound. This approach, detailed in the experimental section below, represents a robust and well-established strategy in organic synthesis.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of the chloro and amino functionalities onto a 2-methoxyaniline or a related scaffold.
A plausible and widely applicable method is the reduction of a nitro group . This strategy involves the synthesis of a precursor molecule, 3-chloro-2-methoxy-nitrobenzene, followed by its reduction to the desired aniline. This two-step process offers good control over the regioselectivity of the substituents.
dot
Caption: Plausible synthetic pathway for this compound.
Another potential route, as suggested by the 1976 patent, is the selective dehalogenation of a polychlorinated 2-methoxyaniline derivative. This method would be advantageous if a suitable polychlorinated starting material is readily available.
Experimental Protocols
Synthesis of 2-Chloro-3-methoxyaniline from 2-chloro-3-nitroanisole
Materials:
-
2-chloro-3-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium carbonate (solid)
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 2-chloro-3-nitroanisole (1.0 eq) in a mixture of glacial acetic acid and ethanol.
-
To this solution, add iron powder (4.0 eq).
-
Heat the reaction mixture to reflux and maintain for approximately 3.5 hours.
-
After the reaction is complete, dilute the mixture with water.
-
Neutralize the solution by the careful addition of solid sodium carbonate.
-
Extract the product into dichloromethane (3x).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
Quantitative Data for the Synthesis of 2-Chloro-3-methoxyaniline:
| Parameter | Value |
| Starting Material | 2-chloro-3-nitroanisole |
| Product | 2-Chloro-3-methoxyaniline |
| Yield | ~100% (crude) |
| Purity (HPLC) | 86% |
Data Summary
The following table summarizes the key quantitative data found for synthetic methods related to chloro-methoxyanilines. The data for 2-Chloro-3-methoxyaniline is derived from the experimental protocol detailed above.
| Compound | Starting Material | Reagents | Yield (%) | Purity (%) |
| 2-Chloro-3-methoxyaniline | 2-chloro-3-nitroanisole | Iron, Acetic Acid, Ethanol | ~100 (crude) | 86 (HPLC) |
Logical Workflow for Synthesis
The general logical workflow for the synthesis of this compound via the reduction of a nitro intermediate can be visualized as follows:
dot
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound, while not extensively documented in early chemical literature, can be reliably achieved through established synthetic organic chemistry methods. The reduction of a corresponding nitro-aromatic precursor stands out as a primary and effective route. The detailed experimental protocol for a closely related isomer provides a strong foundation for researchers to develop a robust synthesis for the target molecule. This technical guide serves as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, providing both historical context and practical synthetic insights.
Methodological & Application
Application Note: A Two-Step Synthesis of 3-Chloro-2-methoxyaniline from 2-nitroanisole
Introduction
3-Chloro-2-methoxyaniline is a valuable substituted aniline intermediate in the synthesis of pharmaceuticals and other fine chemicals. This application note outlines a two-step synthetic protocol for the preparation of this compound starting from 2-nitroanisole. The synthesis involves an initial electrophilic chlorination of 2-nitroanisole to yield 3-chloro-2-nitroanisole, followed by the reduction of the nitro group to the corresponding aniline. While the reduction of nitroarenes is a well-established transformation, the regioselective chlorination of 2-nitroanisole presents a notable challenge due to the directing effects of the existing substituents. This protocol provides a plausible route for researchers in organic synthesis and drug development.
Overall Reaction Scheme
The synthesis of this compound from 2-nitroanisole is proposed to proceed via a two-step reaction sequence as illustrated below:
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-2-nitroanisole (Chlorination)
This protocol describes the electrophilic chlorination of 2-nitroanisole. It is important to note that this reaction may produce a mixture of isomers, and purification by chromatography is recommended to isolate the desired 3-chloro-2-nitroanisole.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Nitroanisole | Reagent | Sigma-Aldrich |
| Anhydrous Ferric Chloride (FeCl₃) | Reagent | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Chlorine Gas (Cl₂) | High Purity | In-house/Supplier |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | VWR |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Hexanes | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine), add 2-nitroanisole (15.3 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Stir the mixture at room temperature until the 2-nitroanisole is completely dissolved.
-
Carefully add anhydrous ferric chloride (1.62 g, 0.01 mol) to the solution.
-
While stirring vigorously, bubble chlorine gas through the solution at a slow, steady rate. The reaction is exothermic, and the temperature should be monitored and maintained between 25-30°C using a water bath if necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.
-
Once the starting material is consumed (typically after 2-4 hours), stop the chlorine gas flow and purge the flask with nitrogen gas to remove any residual chlorine.
-
Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate 3-chloro-2-nitroanisole.
Step 2: Synthesis of this compound (Reduction)
This protocol details the reduction of the nitro group of 3-chloro-2-nitroanisole to an amine using iron powder in an acidic medium.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Chloro-2-nitroanisole | Purified (from Step 1) | - |
| Iron Powder (Fe) | <100 mesh | Sigma-Aldrich |
| Glacial Acetic Acid | Reagent | Fisher Scientific |
| Ethanol | 200 Proof | Decon Labs |
| Dichloromethane (DCM) | Reagent | VWR |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | J.T. Baker |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | VWR |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-nitroanisole (9.38 g, 0.05 mol) in a mixture of ethanol (75 mL) and glacial acetic acid (25 mL).
-
To this solution, add iron powder (13.96 g, 0.25 mol) in portions to control the initial exothermic reaction.
-
Heat the reaction mixture to reflux and maintain it for 3-4 hours, with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and dilute it with 100 mL of water.
-
Carefully neutralize the mixture by adding solid sodium carbonate until the pH is approximately 8.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound as an oil.
-
The crude product can be further purified by vacuum distillation if necessary.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Starting Material | Product | Molar Ratio (Reagents) | Reaction Time | Temperature | Yield (Theoretical) | Purity (Assumed) |
| 1 | Chlorination | 2-Nitroanisole | 3-Chloro-2-nitroanisole | 1:0.1:1.1 (Substrate:FeCl₃:Cl₂) | 2-4 h | 25-30°C | 40-50% | >95% (after chromatography) |
| 2 | Reduction | 3-Chloro-2-nitroanisole | This compound | 1:5 (Substrate:Fe) | 3-4 h | Reflux | 85-95% | >98% |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| 2-Nitroanisole | C₇H₇NO₃ | 153.14 | Yellowish liquid | 277 |
| 3-Chloro-2-nitroanisole | C₇H₆ClNO₃ | 187.58 | - | - |
| This compound | C₇H₈ClNO | 157.60 | Colorless to pale yellow oil | - |
Visualizations
Figure 2: Experimental workflow for the synthesis of this compound.
Discussion
The synthesis of this compound from 2-nitroanisole is a feasible but challenging process. The primary difficulty lies in the regioselectivity of the chlorination step. The methoxy group of 2-nitroanisole is an ortho, para-director, while the nitro group is a meta-director. Both groups direct electrophilic substitution to the 4- and 6-positions of the aromatic ring. Therefore, the formation of 4-chloro-2-nitroanisole and 6-chloro-2-nitroanisole is expected to be the major pathway. The desired 3-chloro-2-nitroanisole is likely formed as a minor product, necessitating careful chromatographic purification.
The subsequent reduction of the nitro group is a high-yielding and straightforward reaction. The use of iron in acetic acid is a classic and effective method for this transformation, offering a cost-effective and reliable route to the final product.[1][2][3]
For researchers requiring higher yields of the 3-chloro isomer, alternative synthetic strategies might be considered, such as starting from a precursor that already contains the desired substitution pattern. However, the protocol described herein provides a direct, albeit potentially low-yielding for the first step, pathway from the specified starting material.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Chlorine gas is highly toxic and corrosive. Use with extreme caution and ensure a proper gas trap is in place.
-
The chlorination reaction is exothermic and should be monitored carefully to avoid overheating.
-
The reduction reaction with iron powder can be vigorous. Add the iron powder in portions to control the reaction rate.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols: The Role of 3-Chloro-2-methoxyaniline in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Chloro-2-methoxyaniline as a crucial intermediate in the synthesis of azo dyes. The document outlines the compound's properties, its role in forming chromophores, and detailed protocols for laboratory-scale dye synthesis.
Introduction
This compound is an aromatic amine that serves as a valuable precursor in the manufacturing of a variety of synthetic dyes.[1][2][3] Its chemical structure, featuring a chloro and a methoxy group on the aniline ring, allows for the production of dyes with specific desired shades and fastness properties. In the synthesis of azo dyes, it typically functions as the diazo component, which, after diazotization, reacts with a coupling component to form the characteristic azo chromophore (-N=N-).
The substitution pattern of this compound influences the final color and properties of the dye. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group modulate the electronic properties of the resulting dye molecule, impacting its light absorption spectrum and stability.
Physicochemical Data of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling the compound safely and for planning synthetic procedures.
| Property | Value |
| CAS Number | 51114-68-2 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Clear, dark red to tan liquid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents; sparingly soluble in water |
Application in Azo Dye Synthesis
This compound is primarily used as a diazo component in the synthesis of disperse and vat dyes. These dyes are suitable for coloring a variety of fibers, including polyester, cotton, and silk. The general process involves two main steps:
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treating it with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component (e.g., a naphthol derivative, an aromatic amine, or a compound with an active methylene group) to form the azo dye. The choice of the coupling component is critical as it largely determines the final color of the dye.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a red azo dye using this compound as the diazo component and Naphthol AS as the coupling component.
4.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| This compound | C₇H₈ClNO | 157.60 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| Naphthol AS | C₁₇H₁₃NO₂ | 263.29 |
| Sodium Hydroxide | NaOH | 40.00 |
| Sodium Acetate | CH₃COONa | 82.03 |
| Ethanol | C₂H₅OH | 46.07 |
| Distilled Water | H₂O | 18.02 |
4.2. Procedure
Step 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.58 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water to the amine solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
Step 2: Preparation of the Coupling Component Solution
-
In a separate 500 mL beaker, dissolve 2.63 g (0.01 mol) of Naphthol AS in 20 mL of ethanol.
-
To this solution, add a solution of 0.8 g (0.02 mol) of sodium hydroxide in 50 mL of distilled water.
-
Cool the Naphthol AS solution to 0-5 °C in an ice-salt bath.
Step 3: Azo Coupling Reaction
-
Slowly add the cold diazonium salt solution from Step 1 to the cold Naphthol AS solution from Step 2 with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-5 °C.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture for 1-2 hours to ensure the completion of the coupling reaction.
-
Adjust the pH of the mixture to 5-6 by adding a saturated solution of sodium acetate.
-
Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the dye in an oven at 60-70 °C.
4.3. Expected Results
The procedure is expected to yield a red-colored azo dye. The yield and purity can be determined after drying. The properties of the synthesized dye can be characterized using various analytical techniques.
| Property | Expected Outcome |
| Color | Red |
| Yield | 75-85% (typical) |
| Melting Point | >200 °C (typical for azo dyes) |
| λmax (in DMF) | 480-520 nm (estimated) |
Visualizations
5.1. Synthesis Pathway
Caption: Synthesis pathway of a red azo dye from this compound.
5.2. Experimental Workflow
Caption: Experimental workflow for the synthesis of an azo dye.
References
Application Notes: 3-Chloro-2-methoxyaniline as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 3-Chloro-2-methoxyaniline as a key intermediate in the synthesis of diverse and complex bioactive molecules. This versatile building block has been featured in the development of novel therapeutic agents targeting a range of biological pathways, from oncology to mitochondrial-related disorders.
Introduction
This compound is an aromatic amine derivative whose unique substitution pattern—a chlorine atom and a methoxy group ortho and meta to the amino group, respectively—offers distinct reactivity and structural contributions to target molecules. Its application has been noted in the synthesis of heterocyclic compounds with potential as kinase inhibitors, modulators of the mitochondrial permeability transition pore, and agonists of the STING (Stimulator of Interferon Genes) pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| CAS Number | 51114-68-2 |
| Appearance | Not specified in literature |
| Boiling Point | Not specified in literature |
| Melting Point | Not specified in literature |
Applications in Pharmaceutical Synthesis
This compound has been successfully employed as a starting material in the synthesis of several classes of investigational pharmaceutical compounds.
Synthesis of 4H-Pyrrolo[3,2-c]pyridin-4-one Derivatives
In a patent application by Bayer AG, this compound serves as a precursor for the synthesis of an intermediate used in the preparation of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives.[1] These compounds are often investigated as kinase inhibitors for applications in oncology.
Preparation of Mitochondrial Permeability Transition Pore (mtPTP) Inhibitors
A US patent describes the use of this compound in the synthesis of small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP).[2] The mtPTP is implicated in various forms of cell death, and its modulation is a therapeutic strategy for a range of diseases, including neurodegenerative disorders and ischemia-reperfusion injury.
Synthesis of Benzo[b][1][3]naphthyridine Acetic Acid Derivatives (STING Agonists)
A patent application outlines a synthetic route to Benzo[b][1][3]naphthyridine acetic acid derivatives, which are agonists of the STING protein, using this compound.[4] Activation of the STING pathway is a promising approach in cancer immunotherapy as it can induce a robust anti-tumor immune response.
Experimental Protocols
The following are exemplary protocols derived from the patent literature, illustrating the use of this compound in the synthesis of key intermediates.
Protocol 1: Synthesis of an Intermediate for 4H-Pyrrolo[3,2-c]pyridin-4-one Derivatives[1]
This protocol describes the initial step in a multi-step synthesis.
Reaction Scheme:
Caption: Synthesis of a key intermediate.
Materials:
-
This compound
-
Other necessary reagents as described in the patent application[1]
Procedure:
According to the method described for intermediate 3-1 in the patent application, and using this compound (4.2 ml, 32 mmol) as a starting material, the title compound was prepared.[1]
Quantitative Data:
| Reactant | Moles | Yield | Purity |
| This compound | 32 mmol | 103% | 99% |
Note: The reported yield of 103% may be due to the presence of residual solvent or impurities and is as stated in the source document.
Protocol 2: Synthesis of a Small Molecule Inhibitor of the mtPTP[2]
This protocol outlines the final step in the synthesis of a specific mtPTP inhibitor.
Reaction Scheme:
Caption: Synthesis of an mtPTP inhibitor.
Materials:
-
This compound
-
Other necessary reagents as described in the patent[2]
Procedure:
The synthesis involves reacting a precursor molecule with this compound (15 mg, 0.097 mmol).[2]
Quantitative Data:
| Reactant | Moles | Yield | Purity |
| This compound | 0.097 mmol | 13% | 100% |
Protocol 3: Synthesis of a Benzo[b][1][3]naphthyridine Acetic Acid Derivative Intermediate[4]
This protocol describes a key coupling reaction in the synthesis of STING agonists.
Reaction Scheme:
Caption: Palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Starting Material (as described in the patent)
-
Cesium carbonate (Cs₂CO₃)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,2-Dimethoxyethane (DME)
-
Argon atmosphere
Procedure:
To a solution of the starting material in DME (10 mL), this compound (2.46 g, 15.60 mmol, 1.1 equiv), Cs₂CO₃ (9.24 g, 28.34 mmol, 2.0 equiv), X-Phos (1.35 g, 2.83 mmol, 0.2 equiv), and Pd₂(dba)₃ (1.30 g, 1.41 mmol, 0.1 equiv) were added at room temperature.[4] The resulting mixture was stirred for 2 hours at 85 °C under an argon atmosphere.[4] The resulting mixture was concentrated under reduced pressure.[4]
Quantitative Data:
| Reactant | Mass | Moles | Equivalents |
| This compound | 2.46 g | 15.60 mmol | 1.1 |
| Cesium carbonate | 9.24 g | 28.34 mmol | 2.0 |
| X-Phos | 1.35 g | 2.83 mmol | 0.2 |
| Pd₂(dba)₃ | 1.30 g | 1.41 mmol | 0.1 |
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the STING signaling pathway, which is relevant to the compounds synthesized in Protocol 3.
Caption: Simplified STING signaling pathway.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the development of potential therapeutics targeting diverse pathways. The protocols and data presented herein, derived from publicly available patent literature, provide a foundation for researchers and drug development professionals to explore the potential of this building block in their own research endeavors. Further optimization of the described reactions may be necessary for specific applications.
References
- 1. WO2019081486A1 - 4H-PYRROLO [3,2-C] PYRIDIN-4-ONE DERIVATIVES - Google Patents [patents.google.com]
- 2. US10865181B2 - Small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP) - Google Patents [patents.google.com]
- 3. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Chloro-2-methoxyaniline as a Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-methoxyaniline is a substituted aniline derivative with potential as a building block in the synthesis of novel agrochemicals. While direct, large-scale commercial applications of this specific precursor in major agrochemicals are not extensively documented in publicly available literature, its structural motifs are relevant to the design of new active ingredients. Substituted anilines are crucial components in a variety of pesticides, including fungicides and herbicides.
This document provides a detailed application note and protocols using a representative example, the strobilurin fungicide Pyraclostrobin . Although not synthesized directly from this compound, Pyraclostrobin's structure and synthesis illustrate the principles of incorporating a substituted aromatic moiety into a potent fungicidal scaffold. This information is intended to guide researchers in the potential applications of chloro-methoxy substituted anilines in the development of new agrochemical candidates.
Pyraclostrobin: A Representative Strobilurin Fungicide
Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class (QoI inhibitors).[1][2] It is a carbamate ester that is the methyl ester of [2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]methoxycarbamic acid.[1] This class of fungicides is known for its efficacy against a wide range of plant pathogens.
Mechanism of Action
Strobilurin fungicides, including Pyraclostrobin, act by inhibiting mitochondrial respiration in fungi.[2][3] They specifically target the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as complex III) in the electron transport chain.[1][2][3][4] This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of ATP, the primary energy currency of the cell.[2][3] The cessation of energy production leads to the inhibition of fungal spore germination, mycelial growth, and ultimately, cell death.[2][3]
Data Presentation
The fungicidal activity of Pyraclostrobin has been evaluated against a wide range of plant pathogens. The following tables summarize the 50% effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth or spore germination in vitro.
| Fungal Pathogen | Crop | Disease | Mean EC50 (µg/mL) | Reference |
| Ascochyta rabiei | Chickpea | Ascochyta Blight | 0.0023 | [5] |
| Sclerotium rolfsii | Various | Southern Blight | 0.4469 ± 0.2490 | [6][7] |
| Ustilaginoidea virens | Rice | Rice False Smut | 0.079 ± 0.006 | [8] |
| Fungal Pathogen | EC50 Range (µg/mL) | Reference |
| Ascochyta rabiei | 0.0012 - 0.0033 | [5] |
| Sclerotium rolfsii | 0.0291 - 1.0871 | [6][7] |
| Ustilaginoidea virens | 0.001 - 0.569 | [8] |
Experimental Protocols
The synthesis of Pyraclostrobin involves a multi-step process. The following is a representative synthetic route based on publicly available information. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.
Synthesis of Pyraclostrobin
The synthesis can be broadly divided into the preparation of two key intermediates: 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole and a substituted phenyl carbamate derivative, followed by their coupling.
Step 1: Synthesis of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole
-
Preparation of p-chlorophenylhydrazine hydrochloride: To a stirred solution of p-chloroaniline in concentrated hydrochloric acid and water, cooled to -5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 0 °C. The resulting diazonium salt solution is then reduced, for example, with sodium sulfite, to yield p-chlorophenylhydrazine hydrochloride.
-
Cyclization: The p-chlorophenylhydrazine hydrochloride is reacted with a suitable three-carbon synthon, such as an acrylate derivative, in the presence of a base to form the pyrazole ring. Subsequent hydrolysis yields 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.
Step 2: Synthesis of the Phenyl Carbamate Moiety
-
Preparation of o-nitrobenzyl chloride: o-Nitrotoluene is subjected to chlorination, for example, using chlorine gas in the presence of a radical initiator, to produce o-nitrobenzyl chloride.
-
Etherification: 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole is reacted with o-nitrobenzyl chloride in the presence of a base (e.g., potassium carbonate) and a phase transfer catalyst to form 2-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]nitrobenzene.[9]
-
Reduction of the nitro group: The nitro group of the ether intermediate is selectively reduced to a hydroxylamine. This can be achieved using a reducing agent such as zinc powder in the presence of ammonium chloride.
-
Carbamate formation: The resulting hydroxylamine is reacted with methyl chloroformate in the presence of a base to form the N-hydroxy carbamate.
Step 3: Final Methylation to Pyraclostrobin
The N-hydroxy carbamate intermediate is methylated, for example, using dimethyl sulfate or another suitable methylating agent, in the presence of a base to yield Pyraclostrobin. The final product is then purified by recrystallization.
Conclusion
While this compound is not a direct precursor to the widely used fungicide Pyraclostrobin, the synthesis and mode of action of Pyraclostrobin serve as a valuable model for researchers exploring the potential of substituted anilines in agrochemical development. The principles of incorporating a substituted aromatic ring into a fungicidal scaffold, as demonstrated in the synthesis of Pyraclostrobin, can be applied to the design of novel compounds derived from this compound. The strobilurin class of fungicides, with their specific mode of action on the mitochondrial respiratory chain, remains a key target for the development of new and effective crop protection agents. Further research into the synthesis and biological evaluation of compounds derived from this compound could lead to the discovery of novel agrochemicals with desirable properties.
References
- 1. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pomais.com [pomais.com]
- 3. Pyraclostrobin (Pyraclostrobin) - Revista Cultivar [revistacultivar.com]
- 4. The Function of Detoxifying Pyraclostrobin [cahe.org.tw]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Baseline Sensitivity and Control Efficacy of Strobilurin Fungicide Pyraclostrobin Against Sclerotium rolfsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions using 3-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This reaction has become indispensable in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryls and heteroaryls, which are prevalent structural motifs in many biologically active compounds. 3-Chloro-2-methoxyaniline is a valuable and versatile building block in medicinal chemistry. The presence of three distinct functional groups—an amino group, a methoxy group, and a chlorine atom—allows for selective functionalization and the generation of diverse molecular scaffolds for drug discovery and development.
These application notes provide a comprehensive overview and practical guidance for conducting Suzuki-Miyaura coupling reactions with this compound. Given that aryl chlorides are generally less reactive than the corresponding bromides or iodides, and the presence of both an electron-donating methoxy group and a potentially coordinating aniline moiety, careful selection and optimization of the catalytic system are crucial for achieving high reaction efficiency and yields.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of this compound
The following table summarizes a range of reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This data serves as a valuable starting point for reaction optimization.
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 16 | ~88 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 110 | 18 | ~91 |
| 3-Aminophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O (4:1) | 95 | 24 | ~75 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 2-MeTHF/H₂O (4:1) | 100 | 20 | ~85 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O (3:1:1) | 85 | 12 | ~78 |
Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction
This protocol provides a detailed, step-by-step methodology for a typical small-scale Suzuki-Miyaura coupling reaction using this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (or other suitable palladium precursor)
-
SPhos (or other suitable phosphine ligand)
-
Potassium phosphate (K₃PO₄) (or other suitable base)
-
Anhydrous, degassed toluene and degassed water
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (e.g., 1.0 mmol, 157.6 mg), the desired arylboronic acid (1.2-1.5 mmol), potassium phosphate (2.0-3.0 mmol), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the reaction vessel and connect it to a Schlenk line. Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5-10 mL per mmol of the limiting reagent).
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically between 80-120 °C).
-
Monitoring the Reaction: The progress of the reaction should be monitored periodically by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine when the starting material has been consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.
-
Extraction: Separate the organic layer and extract the aqueous layer with two additional portions of ethyl acetate.
-
Washing and Drying: Combine all organic extracts and wash them with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Concentration and Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl product.
Mandatory Visualization
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the synthesis of arylamines which are prevalent in numerous drug candidates. The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[3][4]
Aryl chlorides, such as 3-Chloro-2-methoxyaniline, can be challenging substrates for this transformation due to the high strength of the C-Cl bond. However, the development of sterically hindered and electron-rich phosphine ligands has enabled the efficient coupling of these less reactive electrophiles.[5][6] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound, a valuable building block in medicinal chemistry.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.[2][7]
-
Ligand Exchange/Amine Coordination: The amine displaces the halide from the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[7]
Experimental Overview and Data
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of an aryl chloride like this compound with a generic amine. These are starting points and may require optimization for specific amine coupling partners.
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂) | Pd₂(dba)₃ is a common Pd(0) source. If using Pd(OAc)₂, the active Pd(0) species is formed in situ. |
| Ligand | XPhos, RuPhos, or BrettPhos | These are bulky, electron-rich biarylphosphine ligands known to be effective for aryl chlorides.[6] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is crucial for the deprotonation of the amine. |
| Solvent | Anhydrous Toluene or Dioxane | These are common solvents for this reaction. Ensure they are anhydrous to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Elevated temperatures are typically required for the amination of aryl chlorides. |
| Catalyst Loading (Pd) | 1.5 - 2.0 mol% | |
| Ligand Loading | 3.0 - 4.0 mol% | A slight excess of ligand relative to the palladium source is often beneficial. |
| Base Stoichiometry | 2.0 equivalents | |
| Amine Stoichiometry | 1.2 equivalents |
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary or secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to the Schlenk flask.
-
Reagent Addition: Add this compound and the desired amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with the addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-methoxyaniline derivative.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. entegris.com [entegris.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for N-Alkylation of 3-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and contemporary protocols for the N-alkylation of 3-chloro-2-methoxyaniline, a key synthetic intermediate in pharmaceutical and materials science. This document details various methodologies, including classical nucleophilic substitution, Buchwald-Hartwig amination, and reductive amination, offering researchers a selection of strategies to suit different synthetic needs and substrate scopes.
Introduction
N-alkylation of anilines is a fundamental transformation in organic synthesis. The resulting N-alkylated anilines are prevalent structural motifs in a wide array of biologically active molecules and functional materials. This compound presents a unique substrate with both electronic and steric factors influencing its reactivity. The chloro group is electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen, while the ortho-methoxy group can influence the conformation and steric accessibility of the amine. This document outlines protocols that address these challenges to achieve efficient N-alkylation.
Data Presentation: Comparison of N-Alkylation Protocols
The following table summarizes quantitative data for different N-alkylation methods applicable to this compound and its close analogs. This allows for a direct comparison of reaction conditions and expected outcomes.
| Method | Alkylating/Coupling Agent | Catalyst/Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Classical SN2 | Ethyl Iodide | - | K₂CO₃ | DMF | 80 | 12 | Moderate | This compound (predicted) |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 94 | 2-Chlorotoluene[1] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / Josiphos-type ligand | K₃PO₄ | Dioxane | 100-120 | 12-24 | Good-Excellent | 3-Chloroaniline derivative[2] |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | Acetic Acid | DCE | RT | 2-24 | Good-Excellent | General Anilines |
| Reductive Amination | Aldehyde/Ketone | H₂ / Pd/C | - | Methanol | RT - 50 | 1-12 | Good-Excellent | General Anilines |
Note: Data for this compound is limited in the literature; therefore, data for closely related substrates is provided as a predictive guide.
Experimental Protocols
Protocol 1: Classical N-Alkylation via SN2 Reaction
This protocol describes a general procedure for the direct alkylation of this compound with an alkyl halide.
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., ethyl iodide) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound and anhydrous potassium carbonate.
-
Add DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required duration (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an amine. Aryl chlorides can be challenging substrates, often requiring specialized ligands.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add this compound and the amine to the flask.
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Reductive Amination
This protocol describes the N-alkylation of this compound with a carbonyl compound via an in-situ formed imine, which is then reduced.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic acid (catalytic to 1.2 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, dissolve this compound and the carbonyl compound in the chosen solvent.
-
Add acetic acid to the solution and stir for 30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the stirring solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Schemes
Caption: Overview of N-alkylation strategies.
Buchwald-Hartwig Catalytic Cycle
Caption: Buchwald-Hartwig catalytic cycle.
General Experimental Workflow
References
application of 3-Chloro-2-methoxyaniline in heterocyclic synthesis
An in-depth look at the versatile role of 3-Chloro-2-methoxyaniline in the synthesis of valuable heterocyclic compounds is presented in these comprehensive application notes. This document provides researchers, scientists, and drug development professionals with detailed protocols, quantitative data, and visual workflows for the synthesis of quinolines and acridones, two classes of heterocycles with significant pharmacological interest.
Application Notes
This compound is a readily available substituted aniline that serves as a key building block in the construction of various heterocyclic scaffolds. Its unique substitution pattern, featuring a chloro group and a methoxy group on the aromatic ring, influences the regioselectivity of cyclization reactions and the properties of the resulting heterocyclic products. This makes it a valuable starting material in medicinal chemistry for the generation of compound libraries for drug discovery.
The primary applications of this compound in heterocyclic synthesis detailed herein are:
-
Quinoline Synthesis: Employing the Combes and Friedländer reactions, this compound can be reacted with β-dicarbonyl compounds or compounds containing a reactive α-methylene group, respectively, to yield substituted quinolines. Quinolines are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the chloro and methoxy substituents on the quinoline core can significantly modulate its pharmacological profile.
-
Acridone Synthesis: Through the Ullmann condensation, this compound can be coupled with o-chlorobenzoic acid to form an N-phenylanthranilic acid intermediate, which upon cyclization, yields a substituted acridone. Acridones are another important class of nitrogen-containing heterocycles known for their diverse biological activities, such as anticancer, antiviral, and antiparasitic properties. The specific substitution pattern derived from this compound can be leveraged to develop novel acridone-based therapeutic agents.
Experimental Protocols
Synthesis of Substituted Quinolines via Combes Reaction
This protocol describes the synthesis of 8-chloro-7-methoxy-2,4-dimethylquinoline from this compound and acetylacetone.
Experimental Workflow:
Application Notes and Protocols: Derivatization of 3-Chloro-2-methoxyaniline for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 3-Chloro-2-methoxyaniline, a versatile building block in medicinal chemistry. The protocols focus on common derivatization strategies, including acylation, sulfonylation, and urea/thiourea formation, to generate novel compounds with potential therapeutic applications, particularly in the development of anticancer agents and kinase inhibitors.
Introduction
This compound is a substituted aniline that serves as a valuable starting material in the synthesis of a wide range of biologically active molecules. Its chemical structure, featuring a reactive amino group and sites for further functionalization on the aromatic ring, makes it an attractive scaffold for drug discovery. The chlorine and methoxy substituents can influence the physicochemical properties and binding interactions of the final compounds with their biological targets. Derivatization of the amino group is a common strategy to explore the structure-activity relationship (SAR) and develop new chemical entities with improved potency and selectivity.
Derivatization Strategies
The primary amino group of this compound is a key handle for various chemical modifications. The following sections detail protocols for common derivatization reactions.
Acylation to Form Amide Derivatives
Acylation of the amino group to form amides is a fundamental transformation in medicinal chemistry. Amide derivatives can participate in hydrogen bonding and other interactions within protein binding sites.
Experimental Protocol: Synthesis of N-(3-chloro-2-methoxyphenyl)acetamide
This protocol describes a general method for the acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired N-(3-chloro-2-methoxyphenyl)acetamide.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Acetyl chloride | N-(3-chloro-2-methoxyphenyl)acetamide | Typically >90% |
Diagram: Acylation Workflow
Caption: General workflow for the acylation of this compound.
Sulfonylation to Form Sulfonamide Derivatives
Sulfonamides are a well-established pharmacophore found in numerous approved drugs. The synthesis of sulfonamide derivatives from this compound can lead to compounds with a range of biological activities.
Experimental Protocol: Synthesis of N-(3-chloro-2-methoxyphenyl)benzenesulfonamide
This protocol outlines a general procedure for the sulfonylation of this compound.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(3-chloro-2-methoxyphenyl)benzenesulfonamide.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Benzenesulfonyl chloride | N-(3-chloro-2-methoxyphenyl)benzenesulfonamide | Varies, typically 70-90% |
Diagram: Sulfonylation Logical Relationship
Caption: Key components in the sulfonylation of this compound.
Urea and Thiourea Formation
Urea and thiourea moieties are important pharmacophores in medicinal chemistry, known for their ability to form strong hydrogen bonds with biological targets. Derivatives containing these functional groups have shown promise as anticancer agents and kinase inhibitors.
Experimental Protocol: Synthesis of 1-(3-chloro-2-methoxyphenyl)urea
This protocol provides a general method for the synthesis of urea derivatives from this compound and an isocyanate. A similar protocol can be followed for thiourea synthesis using an isothiocyanate.
Materials:
-
This compound
-
Phenyl isocyanate (or other isocyanate)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Hexanes
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold THF and then with hexanes to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes) to afford the pure 1-(3-chloro-2-methoxyphenyl)-3-phenylurea.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Phenyl isocyanate | 1-(3-chloro-2-methoxyphenyl)-3-phenylurea | Typically >85% |
| This compound | Phenyl isothiocyanate | 1-(3-chloro-2-methoxyphenyl)-3-phenylthiourea | Typically >80% |
Diagram: Urea Synthesis Pathway
Caption: Pathway for the synthesis of urea derivatives.
Biological Applications and Signaling Pathways
Derivatives of this compound have been investigated for a variety of medicinal chemistry applications. A key area of interest is the development of kinase inhibitors . Many kinase inhibitors feature a substituted aniline core that anchors the molecule within the ATP-binding site of the kinase domain. The derivatized amino group can form crucial hydrogen bonds with the hinge region of the kinase, while the substituted phenyl ring can occupy the hydrophobic pocket.
Diagram: Kinase Inhibition Signaling Pathway
Application Notes and Protocols for the Sandmeyer Reaction of 3-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the synthesis of aryl halides from aryl diazonium salts. This reaction is particularly valuable in medicinal chemistry and drug development for the introduction of halogen atoms onto aromatic rings, a common strategy for modulating the pharmacological properties of molecules. This application note provides a detailed experimental procedure for the Sandmeyer reaction of 3-Chloro-2-methoxyaniline to produce 1,2-dichloro-3-methoxybenzene. The protocol is designed for research and development settings, emphasizing safety, reproducibility, and purity of the final product.
The overall transformation involves two main stages: the diazotization of the primary aromatic amine, this compound, to form a reactive diazonium salt, followed by the copper(I) chloride-catalyzed conversion of the diazonium salt to the corresponding aryl chloride.[1][2][3][4]
Reaction Scheme
Data Presentation
While specific yield and purity data for the Sandmeyer reaction of this compound are not extensively reported in the literature, the following table summarizes expected outcomes based on similar reactions with substituted anilines.[5] Actual results may vary depending on the precise reaction conditions and scale.
| Parameter | Expected Value | Notes |
| Yield | 60-80% | Yields can be influenced by the purity of the starting material and strict temperature control during the diazotization step. |
| Purity | >95% | Purification by column chromatography is typically required to remove minor byproducts. |
| Reaction Time | 2-4 hours | Includes both the diazotization and the Sandmeyer reaction steps. |
| Temperature | 0-5 °C (Diazotization) | Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.[3] |
| Room Temperature to 50 °C (Sandmeyer) | Gentle heating may be required to ensure complete decomposition of the diazonium salt. |
Experimental Protocols
This protocol details the necessary steps for the preparation of 1,2-dichloro-3-methoxybenzene from this compound via the Sandmeyer reaction.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Beakers
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
Part 1: Diazotization of this compound
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[3]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution using a dropping funnel. The addition should be controlled to keep the temperature below 5 °C.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 3-Chloro-2-methoxybenzenediazonium chloride solution.
Part 2: Sandmeyer Reaction
-
In a separate, larger round-bottom flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. The solution should be cooled in an ice bath.
-
Slowly and carefully add the freshly prepared, cold diazonium salt solution from Part 1 to the cold copper(I) chloride solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) should be observed.[6] After the initial vigorous reaction subsides, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
To ensure the complete decomposition of the diazonium salt, the mixture can be gently heated to 40-50 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude 1,2-dichloro-3-methoxybenzene by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental procedure.
Caption: Experimental workflow for the Sandmeyer reaction.
Caption: Simplified mechanism of the Sandmeyer reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. How can the Sandmeyer reaction be used to convert aniline to chlorobenzen.. [askfilo.com]
- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
Troubleshooting & Optimization
optimizing reaction conditions for 3-Chloro-2-methoxyaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Chloro-2-methoxyaniline. It includes a detailed experimental protocol, a troubleshooting guide for common issues, and frequently asked questions to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of this compound?
A1: The most prevalent laboratory-scale synthesis involves the reduction of a nitroaromatic precursor, specifically 2-chloro-3-nitroanisole. This reduction is typically achieved using iron powder in an acidic medium, such as a mixture of glacial acetic acid and another solvent like acetonitrile or ethanol.[1] This method is favored for its cost-effectiveness and relatively mild reaction conditions.
Q2: Are there alternative reducing agents to iron powder for this synthesis?
A2: Yes, several other reducing agents can be employed for the reduction of nitroarenes to anilines. These include other metals like zinc and tin(II) chloride under acidic conditions.[2] Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is also a common and often very clean method.[2][3] Sodium sulfide can be a useful alternative if acidic conditions need to be avoided.[2] However, metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds.[3]
Q3: What are the typical yields and purity levels for the synthesis of this compound?
A3: For the reduction of 2-chloro-3-nitroanisole using iron powder in acetic acid and acetonitrile, a crude yield of up to 100% has been reported, with a purity of approximately 86% as determined by HPLC.[1] Further purification would be necessary to achieve higher purity. For similar reductions of substituted nitroarenes, yields can be very high, often exceeding 90% after purification.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be taken periodically, worked up, and analyzed to check for the disappearance of the starting material (2-chloro-3-nitroanisole) and the appearance of the product (this compound).
Q5: What are the safety precautions to consider during this synthesis?
A5: It is important to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Glacial acetic acid is corrosive and should be handled with care. The reaction can be exothermic, so proper temperature control is necessary. Iron powder is flammable. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocol: Reduction of 2-Chloro-3-nitroanisole
This protocol is based on a reported synthesis of this compound.[1]
Materials:
-
2-chloro-3-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Acetonitrile
-
Water
-
Sodium carbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Saturated brine solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitroanisole (1.0 eq) in a mixture of glacial acetic acid and acetonitrile.
-
To this solution, add iron powder (4.0 eq).
-
Heat the reaction mixture to reflux and stir for approximately 3.5 hours.
-
After the reaction is complete, allow the mixture to cool and then dilute it with water.
-
Neutralize the mixture with solid sodium carbonate until the pH is basic.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a yellow oil.[1]
Quantitative Data Summary
| Starting Material | Product | Reducing Agent | Solvent System | Reaction Time | Crude Yield | Purity (HPLC) | Reference |
| 2-chloro-3-nitroanisole | This compound | Iron Powder | Acetic Acid/Acetonitrile | 3.5 hours | 100% | 86% | [1] |
| 1-chloro-2-methyl-3-nitrobenzene | 3-chloro-2-methylaniline | Iron Powder | Hydrochloric Acid/Water | 2 hours | ~94% | Not specified | [4] |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Caption: Troubleshooting decision tree for this compound synthesis.
Q: My reaction is very slow or incomplete. What should I do? A: An incomplete reaction can be due to several factors. First, ensure that the iron powder is of fine mesh and has been freshly opened or properly stored to avoid oxidation. The efficiency of the stirring is also critical to ensure good contact between the reagents.[5] You can try extending the reaction time and ensuring that a consistent reflux temperature is maintained.
Q: I have a low yield after the work-up. What are the possible reasons? A: A low yield can result from incomplete reaction or losses during the work-up procedure. Ensure that the neutralization with sodium carbonate is complete, as an acidic aqueous layer will retain the protonated aniline product. Also, perform multiple extractions with dichloromethane to ensure all the product is transferred to the organic phase. Inefficient phase separation can also lead to product loss.
Q: My final product is impure. What are the likely impurities and how can I remove them? A: The reduction of nitroarenes can sometimes lead to the formation of intermediates such as hydroxylamines, or side products like azo and azoxy compounds, especially if the reaction conditions are not optimal.[5] If your crude product is impure, as indicated by the 86% purity in the cited protocol,[1] further purification is necessary. This can be achieved by column chromatography on silica gel or by vacuum distillation. For similar anilines, vacuum distillation has been shown to be an effective purification method.[4]
References
Technical Support Center: Purification of Crude 3-Chloro-2-methoxyaniline by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Chloro-2-methoxyaniline via column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Question 1: Why is there poor separation between my desired product, this compound, and an impurity that runs very close to it on the TLC plate?
Answer:
This is a common issue and can be attributed to several factors related to the polarity of the compounds and the chosen chromatographic conditions.
-
Co-eluting Isomers: The impurity is likely a positional isomer, such as 5-Chloro-2-methoxyaniline or other chloro-methoxy-aniline isomers, which have very similar polarities to the target compound.
-
Inadequate Solvent System: The polarity of your eluent may not be optimal to resolve compounds with subtle structural differences.
Troubleshooting Steps:
-
Adjust Solvent System Polarity:
-
Decrease the polarity of the mobile phase. For a normal-phase separation on silica gel using a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Try adding a small percentage of a third solvent with a different polarity, such as dichloromethane or toluene, to modify the selectivity of the separation.
-
-
Employ a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the elution. This can help to better separate compounds with close Rf values.
-
Consider a Different Stationary Phase: If adjusting the mobile phase is ineffective, consider using a different stationary phase. Alumina may offer different selectivity compared to silica gel for aromatic amines.
Question 2: My product, this compound, appears to be streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?
Answer:
Streaking or tailing of basic compounds like anilines on silica gel is often due to strong interactions with the acidic silanol groups on the stationary phase.
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, into your mobile phase. This will compete with your product for the active sites on the silica gel, leading to more symmetrical peaks.
-
Use a Deactivated Stationary Phase: Consider using a silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.
-
Dry Loading: Adsorbing the crude material onto a small amount of silica gel before loading it onto the column can sometimes improve peak shape.
Question 3: I am not recovering my product from the column, or the yield is very low. What are the possible reasons?
Answer:
Low recovery can be due to several factors, from irreversible adsorption to product degradation.
Troubleshooting Steps:
-
Check for Irreversible Adsorption: If your compound is highly polar or strongly basic, it may be irreversibly binding to the silica gel.
-
Flush the column with a highly polar solvent, such as methanol or a mixture of dichloromethane and methanol, to try and elute any retained compound.
-
As mentioned in the previous point, using a basic modifier in your eluent can prevent this issue in subsequent runs.
-
-
Assess Product Stability: this compound, like many anilines, can be susceptible to oxidation, which may be catalyzed by the acidic silica gel.
-
Minimize the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate).
-
Work expeditiously and protect the fractions from light and air.
-
-
Ensure Proper Sample Loading: Overloading the column can lead to poor separation and apparent low recovery in the desired pure fractions. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities will depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: For example, if synthesized from the reduction of 2-chloro-6-nitrotoluene, this nitro compound could be a major impurity.
-
Isomeric Byproducts: Positional isomers like 5-chloro-2-methoxyaniline and other chloro-methoxy-aniline isomers are often formed.
-
Dichlorinated Species: If chlorination is a step in the synthesis, dichlorinated methoxyanilines may be present.
Q2: How do the polarities of the common impurities compare to this compound?
A2:
-
2-chloro-6-nitrotoluene: This starting material is significantly less polar than the aniline product due to the absence of the polar amino group.
-
Isomers (e.g., 5-chloro-2-methoxyaniline): These will have polarities very similar to the desired product, making them the most challenging to separate.
-
Dichlorinated byproducts: These are generally less polar than the monochlorinated product.
Q3: What is a good starting solvent system for the TLC analysis of this compound?
A3: A good starting point for a TLC solvent system on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A ratio of 4:1 to 9:1 (hexane:ethyl acetate) is a reasonable range to begin with. The goal is to achieve an Rf value of approximately 0.2-0.4 for the desired product to ensure good separation on the column.
Q4: How can I visualize the spots of this compound and its impurities on a TLC plate?
A4: this compound and many of its aromatic impurities are UV-active and can be visualized under a UV lamp (254 nm). Additionally, staining with a potassium permanganate solution or an anisaldehyde stain can be effective for visualization.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of crude this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional, if tailing is observed)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 7:3).
-
The optimal solvent system should provide good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (like dichloromethane or the initial eluent).
-
Alternatively, for better results, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system. If a gradient elution is necessary, start with a higher ratio of hexane to ethyl acetate and gradually increase the proportion of ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot several fractions on a single TLC plate along with the crude mixture to identify which fractions contain the pure product.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | A good starting point for finding the optimal ratio. |
| Typical Rf of Product | 0.2 - 0.4 | In the chosen TLC solvent system for optimal separation. |
| Gradient Elution (Example) | Start with 95:5 Hexane:EtOAc, gradually increase to 80:20 Hexane:EtOAc | The exact gradient will depend on the impurity profile. |
| Basic Modifier (if needed) | 0.1 - 1% Triethylamine (v/v) | Add to the mobile phase to reduce tailing. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for common column chromatography issues.
Technical Support Center: Purification of 3-Chloro-2-methoxyaniline and its Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to directly address specific issues encountered during the purification of 3-Chloro-2-methoxyaniline and its reaction products.
Frequently Asked Questions (FAQs)
Q1: My TLC plate of the crude reaction mixture shows multiple spots. What are the likely impurities?
A1: When using this compound in a reaction, several types of impurities can arise:
-
Unreacted Starting Material: Residual this compound is a common impurity.
-
Oxidative Dimerization Products: Anilines are susceptible to oxidation, which can lead to the formation of colored dimeric and oligomeric impurities. This is often observed as the appearance of a dark or tarry consistency in the reaction mixture. The initial product of aniline oxidation is often a semidine dimer.[1]
-
Side-Reaction Products: Depending on the specific reaction conditions, side-products can form. For example, in acylation reactions, diacylation of the aniline may occur.
-
Hydrolysis Products: If the reaction is performed under harsh acidic or basic conditions, hydrolysis of the methoxy group or other functional groups in the product may occur.
-
Solvent and Reagent Adducts: Impurities can also arise from reactions with the solvent or excess reagents.
Q2: I am having difficulty removing a persistent colored impurity from my product. What could it be and how can I remove it?
A2: A persistent color, often ranging from yellow to dark brown, is typically indicative of oxidation products of the aniline. These can be challenging to remove completely.
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently for a short period, then filter the charcoal through a pad of celite. This can effectively remove many colored impurities.
-
Column Chromatography: A carefully chosen solvent system for column chromatography can separate the desired product from the more polar, colored impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective at excluding colored impurities into the mother liquor.
Q3: My product and a major impurity have very similar Rf values on the TLC plate. How can I improve their separation?
A3: When co-elution occurs on a TLC plate, it indicates that the polarity of the two compounds is very similar.
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems for your TLC and column chromatography. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, or adding a small amount of a third solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds), can significantly alter the separation.
-
Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase for column chromatography, such as alumina instead of silica gel.
-
Derivative Formation: In some cases, it may be beneficial to temporarily convert your product into a derivative with a significantly different polarity, purify the derivative, and then convert it back to the desired product.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Suggestion |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is appropriate during acid-base extraction to prevent the desired product from partitioning into the wrong phase. Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Product is Too Soluble in Recrystallization Solvent | If no crystals form upon cooling, the solvent may be too good. Try a less polar solvent or a two-solvent system. Add an anti-solvent dropwise to the warm, dissolved solution until it becomes slightly cloudy, then allow it to cool slowly. |
| Decomposition on Silica Gel | Some compounds can degrade on the acidic surface of silica gel. This can be mitigated by neutralizing the silica gel with a small amount of triethylamine in the eluent. |
| Incomplete Reaction | Analyze the crude reaction mixture by TLC or another analytical technique to confirm the reaction has gone to completion before beginning purification. |
Issue 2: Product "Oiling Out" During Recrystallization
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice.
| Potential Cause | Troubleshooting Suggestion |
| Solution is Cooling Too Quickly | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of an oil. |
| Solution is Supersaturated | The concentration of the solute may be too high. Add a small amount of the hot solvent to the oil to try and redissolve it, then allow it to cool slowly again. |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation. Try purifying the crude material by another method, such as a quick filtration through a plug of silica, before attempting recrystallization. |
| Inappropriate Solvent | The chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures. |
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
This protocol is effective for separating the basic this compound from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). The basic aniline will be protonated and move into the aqueous layer.
-
Separation: Separate the two layers. The non-basic impurities will remain in the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath and add a base, such as 2 M NaOH (aq), until the solution is basic (confirm with pH paper). The this compound will precipitate out or form an organic layer.
-
Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification of an N-acylated derivative of this compound by Column Chromatography
This protocol is suitable for purifying a neutral amide product from unreacted aniline and other impurities.
-
TLC Analysis: Determine a suitable solvent system by TLC that gives good separation between the product and impurities. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of a Solid Derivative
This is a general protocol for the purification of a solid product.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
The following table provides a general guideline for selecting a purification method based on the properties of the product and impurities.
| Purification Method | Best Suited For | Advantages | Disadvantages |
| Acid-Base Extraction | Separating basic or acidic compounds from neutral compounds. | Quick and effective for large-scale separations. | Not suitable for compounds that are sensitive to strong acids or bases. |
| Column Chromatography | Separating compounds with different polarities. | High resolution, can separate complex mixtures. | Can be time-consuming and requires larger volumes of solvent. Product may degrade on the stationary phase. |
| Recrystallization | Purifying solid compounds. | Can yield very pure material. | Not suitable for oils or compounds that are highly soluble in all common solvents. Can result in lower yields. |
| Distillation | Purifying liquids with different boiling points. | Effective for large quantities of thermally stable liquids. | Not suitable for solids or thermally sensitive compounds. |
Visualizations
Caption: Decision workflow for choosing a purification method.
Caption: Troubleshooting logic for further purification steps.
References
Technical Support Center: Synthesis of 3-Chloro-2-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-methoxyaniline.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts. The two primary synthetic routes are considered: the reduction of a nitroaromatic precursor and the chlorination of 2-methoxyaniline.
Route 1: Reduction of a Nitroaromatic Precursor (e.g., 2-chloro-6-nitroanisole)
This is a common and effective method for synthesizing this compound. However, several byproducts can arise from incomplete reduction or side reactions.
Question 1: My reaction mixture contains significant amounts of a compound with a mass corresponding to a hydroxylamine or nitroso species. How can I drive the reaction to completion?
Answer:
The presence of N-hydroxy (hydroxylamine) or nitroso intermediates indicates incomplete reduction of the nitro group. To address this, consider the following troubleshooting steps:
-
Increase Reaction Time or Temperature: Prolonging the reaction time or cautiously increasing the temperature can provide the necessary energy to complete the reduction. Monitor the reaction progress closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Increase Reducing Agent Stoichiometry: An insufficient amount of the reducing agent (e.g., iron, tin(II) chloride, sodium sulfide) will lead to incomplete conversion. Increase the molar equivalents of the reducing agent. For catalytic hydrogenation, ensure the catalyst is not poisoned and is present in an adequate amount.
-
Ensure Efficient Stirring: In heterogeneous reactions (e.g., with iron powder), vigorous stirring is crucial to ensure good contact between the reactants.
-
Check pH of the Reaction Medium: The efficiency of many reducing agents is pH-dependent. For reductions using metals like iron, an acidic medium (e.g., acetic acid or hydrochloric acid) is typically required to facilitate the reaction.
Question 2: I am observing the formation of dimeric byproducts such as azo or azoxy compounds. What causes this and how can I prevent it?
Answer:
Azo and azoxy compounds are formed by the condensation of partially reduced nitro intermediates (nitroso and hydroxylamine). Their formation is often favored under certain reaction conditions.
-
Control Reaction Temperature: Exothermic reductions can lead to localized overheating, which can promote the formation of dimeric byproducts. Ensure adequate cooling and control the rate of addition of reagents to manage the reaction temperature.
-
Choice of Reducing Agent: Some reducing agents are more prone to forming these byproducts. For instance, using metal hydrides like lithium aluminum hydride for the reduction of aromatic nitro compounds can lead to azo compounds.[1] Milder reducing agents or catalytic hydrogenation are often preferred.
-
Optimize Reaction Conditions: Ensure that the reaction conditions (solvent, temperature, pH) are optimized for the complete reduction of the nitro group to the amine without favoring the formation of intermediates that can dimerize.
Question 3: My final product is contaminated with a dechlorinated byproduct (2-methoxyaniline). How can I minimize this?
Answer:
Dechlorination is a common side reaction, particularly during catalytic hydrogenation.
-
Choice of Catalyst: When using catalytic hydrogenation, Raney Nickel can sometimes be a better choice than Palladium on carbon (Pd/C) for substrates where dehalogenation is a concern.[1]
-
Control Hydrogen Pressure and Temperature: High hydrogen pressure and elevated temperatures can increase the likelihood of dehalogenation. Use the mildest conditions that still afford a reasonable reaction rate.
-
Use of Catalyst Poisons/Modifiers: In some cases, the addition of a small amount of a catalyst poison or modifier can selectively inhibit the dehalogenation reaction without significantly affecting the nitro group reduction. This requires careful optimization.
Route 2: Electrophilic Chlorination of 2-Methoxyaniline
Direct chlorination of 2-methoxyaniline is an alternative route, but controlling the regioselectivity can be challenging.
Question 4: My product is a mixture of chloro-isomers, including 5-chloro-2-methoxyaniline. How can I improve the regioselectivity for the 3-chloro isomer?
Answer:
The amino and methoxy groups are both ortho-, para-directing groups. In 2-methoxyaniline, the positions ortho and para to the powerful activating amino group are favored for electrophilic substitution. This leads to a mixture of isomers.
-
Use of a Protecting Group: To direct the chlorination to the desired position, the highly activating amino group can be temporarily protected as an amide (e.g., acetanilide). The acetyl group is less activating and directs ortho and para. After chlorination, the protecting group is removed by hydrolysis to yield the desired aniline.
-
Choice of Chlorinating Agent and Solvent: The choice of chlorinating agent (e.g., Cl2, N-chlorosuccinimide) and solvent can influence the isomer distribution. For example, chlorination in a hydrofluoric acid medium has been reported to influence regioselectivity in aniline chlorinations.
-
Reaction Temperature: Lowering the reaction temperature may improve the selectivity of the chlorination reaction.
Question 5: I am observing the formation of a di-chlorinated byproduct. How can I avoid this?
Answer:
The formation of di-chlorinated species (e.g., 3,5-dichloro-2-methoxyaniline) is due to over-chlorination of the activated aromatic ring.
-
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight sub-stoichiometric amount of the chlorinating agent can help to minimize over-chlorination, although this may result in some unreacted starting material.
-
Slow Addition of Chlorinating Agent: Add the chlorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to prevent multiple chlorinations on the same molecule.
-
Deactivation of the Ring: As mentioned above, protecting the amino group as an amide will reduce the activation of the ring and decrease the propensity for di-substitution.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts to expect in the synthesis of this compound via nitro-reduction?
A1: The most common byproducts arise from incomplete reduction of the nitro group. These include 2-chloro-6-nitrosoanisole and N-(2-chloro-6-methoxyphenyl)hydroxylamine. Dimeric species like 2,2'-dichloro-6,6'-dimethoxyazoxybenzene and 2,2'-dichloro-6,6'-dimethoxyazobenzene can also be formed. Additionally, dehalogenation can lead to the formation of 2-methoxyaniline.
Q2: What are the primary isomeric byproducts when synthesizing this compound by chlorination of 2-methoxyaniline?
A2: Due to the directing effects of the amino and methoxy groups, the main isomeric byproduct is typically 5-chloro-2-methoxyaniline. Over-chlorination can lead to di-substituted products such as 3,5-dichloro-2-methoxyaniline.
Q3: What analytical techniques are best suited for identifying and quantifying these byproducts?
A3: A combination of chromatographic and spectroscopic techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating the desired product from its isomers and other byproducts, allowing for quantification of purity. A reverse-phase C18 column is often suitable.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for identifying unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the final product and identify the structures of major impurities if they can be isolated.
Q4: How can I purify the final product to remove these byproducts?
A4: The purification method will depend on the nature of the byproducts.
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from less polar and more polar impurities.
-
Recrystallization: If the product and byproducts have different solubilities, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.
-
Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be used for purification.
Data Presentation
The following table provides a hypothetical summary of byproduct formation under different reaction conditions for the reduction of 2-chloro-6-nitroanisole.
| Run | Reducing Agent | Solvent | Temperature (°C) | This compound (%) | 2-chloro-6-nitrosoanisole (%) | 2,2'-dichloro-6,6'-dimethoxyazoxybenzene (%) | 2-methoxyaniline (%) |
| 1 | Fe/HCl | Ethanol/Water | 80 | 92 | 3 | 1 | 4 |
| 2 | SnCl2·2H2O | Ethanol | 70 | 95 | 2 | 1 | 2 |
| 3 | H2 (50 psi), Pd/C | Methanol | 25 | 85 | 0 | 0 | 15 |
| 4 | Na2S | Ethanol/Water | 90 | 88 | 5 | 4 | 3 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Synthesis of this compound via Reduction of 2-chloro-6-nitroanisole with Iron
This protocol is a representative procedure and may require optimization.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (4 molar equivalents) and a 1:1 mixture of ethanol and water.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the stirred suspension.
-
Heating: Heat the mixture to reflux (approximately 80-90°C).
-
Addition of Starting Material: Dissolve 2-chloro-6-nitroanisole (1 molar equivalent) in ethanol and add it dropwise to the refluxing mixture over a period of 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and basify with a sodium carbonate solution until the pH is ~8-9. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Mandatory Visualization
Caption: Logical relationships in the formation of byproducts during the synthesis of this compound.
References
Technical Support Center: Suzuki Coupling with 3-Chloro-2-methoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 3-chloro-2-methoxyaniline. Due to the challenging nature of this electron-rich and sterically hindered substrate, achieving high yields requires careful optimization of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in the Suzuki coupling of this compound?
A1: Low yields with this compound are common and can be attributed to several factors:
-
Poor Oxidative Addition: The C-Cl bond of an electron-rich aniline, like this compound, is less reactive towards oxidative addition to the palladium(0) catalyst. This is often the rate-limiting step of the catalytic cycle.[1]
-
Catalyst Inhibition: The aniline's amino group can coordinate to the palladium center, potentially inhibiting its catalytic activity. While this is a known issue for some nitrogen-containing heterocycles, for anilines, the choice of ligand is crucial to mitigate this.[2]
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include:
-
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is more likely with electron-rich or heteroaryl boronic acids.[4]
-
Dehalogenation: The removal of the chlorine atom from this compound without coupling.
-
Q2: What are the most critical reaction parameters to optimize for this substrate?
A2: For a challenging substrate like this compound, the most critical parameters to screen are the palladium catalyst/ligand system , the base , and the solvent . Temperature also plays a significant role. A systematic approach to optimizing these parameters is recommended.
Q3: Which palladium catalysts and ligands are most effective for coupling electron-rich aryl chlorides?
A3: Standard catalysts like Pd(PPh₃)₄ may not be effective for this transformation. More active catalyst systems are generally required.[1] Consider using:
-
Bulky, Electron-Rich Phosphine Ligands: These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step. Examples include Buchwald ligands such as SPhos and XPhos.[2][3]
-
N-Heterocyclic Carbene (NHC) Ligands: These are also highly effective for activating aryl chlorides.[1]
-
Pre-formed Catalysts: Using well-defined palladium(II) precatalysts can lead to more consistent results than generating the active palladium(0) species in situ.
Q4: How do I select the appropriate base for the reaction?
A4: The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction's success.
-
For robust substrates: Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
For base-sensitive substrates: Milder bases such as K₂CO₃ or Na₂CO₃ may be necessary to avoid degradation of starting materials or products.
-
Anhydrous Conditions: Using an anhydrous base can be beneficial, as water can sometimes promote side reactions like protodeboronation.
Q5: What is the best solvent system for this Suzuki coupling?
A5: The solvent's polarity and ability to dissolve the reactants and catalyst are crucial. Common choices include:
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are frequently used. Often, a mixture with water is employed to help dissolve the inorganic base.[5]
-
Aprotic Nonpolar Solvents: Toluene can also be effective, particularly with certain catalyst systems.
-
Degassing: It is critical to thoroughly degas the solvent before use to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst system. 2. Reaction temperature is too low. 3. Insufficiently strong base. | 1. Switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos). 2. Increase the reaction temperature (e.g., to 80-120 °C). 3. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). | 1. Ensure thorough degassing of the solvent and reaction vessel (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a highly efficient precatalyst. |
| Significant Protodeboronation of the Boronic Acid | 1. Presence of water and a strong base. 2. Prolonged reaction time at high temperature. | 1. Use an anhydrous base and solvent. 2. Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Dehalogenated Aniline | 1. Certain catalyst/ligand combinations. 2. Presence of a hydrogen source. | 1. Screen different ligands. 2. Ensure anhydrous conditions. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. | 1. Increase catalyst loading. 2. Switch to a more robust ligand that better protects the palladium center. |
Data Presentation: Illustrative Reaction Condition Screening
The following tables present hypothetical but representative data for the Suzuki coupling of this compound with phenylboronic acid, illustrating the impact of varying key reaction parameters.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | <5 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 15 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 92 |
| 5 | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 120 | 45 |
Reaction conditions: this compound (1 mmol), phenylboronic acid (1.2 mmol), base (2 mmol), solvent (5 mL), 12 h.
Table 2: Base and Solvent Screening
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃/XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 65 |
| 2 | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 78 |
| 3 | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 110 | 88 |
| 4 | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 110 | 92 |
| 5 | Pd₂(dba)₃/XPhos | K₂CO₃ | DMF | 110 | 55 |
Reaction conditions: this compound (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), base (2 mmol), solvent (5 mL), 12 h.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-120 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for improving the yield of Suzuki coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
troubleshooting guide for reactions involving 3-Chloro-2-methoxyaniline
Welcome to the technical support center for 3-Chloro-2-methoxyaniline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for specific reaction types.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is turning dark brown or black. What is the likely cause and how can I prevent it?
A1: The discoloration is likely due to the oxidation of the aniline functional group. Anilines, especially electron-rich ones like this compound, are susceptible to air oxidation, which can be accelerated by heat, light, or the presence of metal catalysts. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, using freshly purified and colorless starting materials can help minimize oxidation.
Q2: I am observing the formation of multiple products in my reaction. What are the potential side reactions?
A2: Depending on the reaction type, several side reactions can occur. In electrophilic aromatic substitution reactions, the strong activating effect of the amino group can lead to polysubstitution on the aromatic ring. In palladium-catalyzed cross-coupling reactions, common side products can arise from homo-coupling of the starting materials or hydrodehalogenation of the this compound. Protecting the amine group as an amide before the reaction can sometimes prevent these side reactions.
Q3: How can I effectively remove unreacted this compound from my reaction mixture?
A3: Due to the basic nature of the aniline group, an acidic wash during the workup is an effective purification method. By treating the organic extract with a dilute acid solution (e.g., 1M HCl), the this compound will be protonated and move into the aqueous layer, allowing for its separation from the desired product, assuming the product is not acid-sensitive.
Q4: My product is an oil and is difficult to purify by recrystallization. What should I do?
A4: If your product "oils out" during recrystallization, it may be because the boiling point of the solvent is higher than the melting point of your compound. Consider using a lower-boiling point solvent for recrystallization. Alternatively, column chromatography is a reliable method for purifying oily products. A variety of solvent systems can be employed, and thin-layer chromatography (TLC) can be used to determine the optimal conditions.
Troubleshooting Guides
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. However, challenges can arise, particularly with sterically hindered or electron-rich anilines like this compound.
Common Issues and Solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | - Inactive catalyst or ligand- Inappropriate base or solvent- Insufficient reaction temperature or time | - Use a pre-catalyst or ensure the active Pd(0) species is generated.- Screen different phosphine ligands (e.g., Xantphos, X-Phos).- Use a strong, non-nucleophilic base like NaOtBu or Cs2CO3.- Ensure anhydrous and degassed solvents (e.g., toluene, dioxane) are used.- Gradually increase the reaction temperature and monitor by TLC or LC-MS. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water or protic impurities- Inefficient reductive elimination | - Use rigorously dried reagents and solvents.- The choice of ligand can influence the rate of reductive elimination versus side reactions. Consider screening different ligands. |
| Difficulty in Product Isolation/Purification | - Residual palladium catalyst- Similar polarity of starting material and product | - Filter the reaction mixture through a pad of Celite to remove the catalyst.- Employ an acidic wash to remove unreacted aniline.- Utilize column chromatography with a carefully selected eluent system. |
Experimental Protocol: Example of Buchwald-Hartwig Amination
In a representative procedure, this compound (2.46 g, 15.60 mmol) is coupled with an aryl halide.[1] To a solution of the aryl halide in DME (10 mL), this compound, Cs2CO3 (9.24 g, 28.34 mmol), X-Phos (1.35 g, 2.83 mmol), and Pd2(dba)3 (1.30 g, 1.41 mmol) are added at room temperature.[1] The mixture is then stirred for 2 hours at 85 °C under an argon atmosphere.[1] After the reaction, the mixture is concentrated under reduced pressure.[1]
Workflow for Buchwald-Hartwig Amination
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-2-methoxyaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding catalyst selection for cross-coupling reactions with the sterically hindered and electronically complex substrate, 3-chloro-2-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges arise from the substrate's structure:
-
Steric Hindrance: The methoxy group at the ortho position can sterically hinder the approach of the catalyst and the coupling partner to the reactive chloro group, slowing down the oxidative addition step.
-
Electronic Effects: The electron-donating methoxy group and the electron-withdrawing chloro group influence the electron density of the aromatic ring, which can affect the reactivity in palladium-catalyzed cycles.
-
Catalyst Inhibition: The aniline's amino group can coordinate to the palladium center, potentially leading to catalyst deactivation. While many modern catalyst systems can tolerate free amines, this remains a consideration.
Q2: Which type of cross-coupling reaction is most suitable for C-N bond formation with this compound?
A2: The Buchwald-Hartwig amination is the premier choice for forming C-N bonds with aryl halides like this compound.[1] This palladium-catalyzed reaction is specifically designed for coupling amines with aryl halides and has a broad substrate scope, with well-developed catalyst systems for challenging substrates.[2][3]
Q3: What are the recommended starting points for a Buchwald-Hartwig amination with this substrate?
A3: For aryl chlorides, especially sterically hindered ones, bulky and electron-rich phosphine ligands are essential.[1] Good starting points include:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: Biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are highly effective.[1] Josiphos-type ligands can also be considered.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, often requiring higher temperatures.[1]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are standard.[1]
Q4: Can I use this compound in C-C bond-forming reactions?
A4: Yes, Suzuki-Miyaura, Sonogashira, and Heck couplings are all viable options for forming new carbon-carbon bonds.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with a boronic acid or ester. It is a robust and versatile method.
-
Sonogashira Coupling: This is used to couple the aryl chloride with a terminal alkyne.[4][5]
-
Heck Reaction: This reaction couples the aryl chloride with an alkene.[6]
Q5: How do I choose between different phosphine ligands?
A5: The choice of ligand is critical and often empirical. However, a general guideline is that bulkier and more electron-donating ligands facilitate the oxidative addition of the aryl chloride and the subsequent reductive elimination. For challenging substrates like this compound, ligands from the Buchwald family (e.g., XPhos, SPhos, RuPhos) are excellent starting points due to their proven efficacy with sterically demanding and electron-rich or -poor aryl chlorides.[2]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium source and ligand are of high purity and have not been degraded by air or moisture. Use a precatalyst (e.g., a Buchwald G3 or G4 palladacycle) for more reliable generation of the active Pd(0) species. Consider a pre-activation step if using a Pd(II) source.[7] |
| Inefficient Oxidative Addition | This is common with aryl chlorides. Switch to a bulkier, more electron-rich phosphine ligand (e.g., from XPhos to BrettPhos). Increase the reaction temperature. |
| Poorly Soluble Base | Ensure the base is adequately soluble in the reaction solvent. For bases like K₃PO₄, which has low solubility in toluene, consider using a different solvent like dioxane or adding a phase-transfer catalyst. |
| Presence of Oxygen or Moisture | Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents and dry glassware. |
| Catalyst Inhibition | The aniline nitrogen may be inhibiting the catalyst. Try a different ligand that is less susceptible to product inhibition. In some cases, protecting the aniline as an amide may be necessary, although this adds extra synthetic steps. |
Problem 2: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation (Ar-H) | The aryl chloride is reduced to an arene. This can be caused by β-hydride elimination from the amine or by other protic sources. | Ensure anhydrous conditions. Use a base without β-hydrogens if the amine is suspected to be the source. |
| Homocoupling of Coupling Partner | Especially in Suzuki reactions, boronic acids can homocouple. | Ensure the reaction is thoroughly deoxygenated. Use a Pd(0) source or an efficient precatalyst system to minimize the presence of Pd(II) species that can promote homocoupling. |
| Formation of Phenol (Ar-OH) | In reactions with hydroxide-containing bases, direct substitution of the chloride can occur. | Use a non-hydroxide base like NaOtBu, K₃PO₄, or Cs₂CO₃. |
Problem 3: Reaction Stalls Before Completion
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | The catalyst may not be stable under the reaction conditions for extended periods. |
| Product Inhibition | The product may be binding to the catalyst and preventing turnover. |
Catalyst Selection and Performance Data
The following tables summarize typical conditions and yields for Buchwald-Hartwig amination and Suzuki-Miyaura coupling of 3-chloroaniline derivatives. This data, compiled from scientific literature, serves as a guide for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives with Primary Amines
| 3-Chloroaniline Derivative | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Chloro-4-fluoroaniline | n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 85 |
| 3-Chloro-5-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 78 |
| 3-Chloro-2-methylaniline | Benzylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | NaOtBu (2.0) | Toluene | 90 | 16 | 92 |
Data compiled from representative procedures for 3-chloroaniline derivatives.[1]
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Aryl Chloride | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 98 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | RT | 18 | 95 |
| 2-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | 94 |
Data compiled from various sources for challenging aryl chlorides.[2]
Experimental Protocols
The following are generalized protocols for the cross-coupling of a 3-chloroaniline derivative. These should be considered starting points and may require optimization for this compound.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)
-
Phosphine Ligand (e.g., SPhos) (0.04 mmol, 4.0 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
Anhydrous, degassed Dioxane/Water (4:1, 5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and the SPhos ligand.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalyst selection workflow for cross-coupling with this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-2-methoxyaniline
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the influence of solvents on the reactivity of 3-Chloro-2-methoxyaniline. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in reactions involving this compound?
A1: The solvent is not merely an inert medium but plays a critical role in the reactivity of this compound. Its primary functions include:
-
Solubilizing Reactants: Ensuring that this compound and other reactants are in the same phase to allow for effective interaction.
-
Stabilizing Intermediates and Transition States: Solvents can stabilize charged intermediates or transition states, which can significantly affect the reaction rate. For instance, polar solvents are crucial for stabilizing the charged intermediates in nucleophilic aromatic substitution (SNAr) reactions.[1]
-
Influencing Nucleophilicity: The nucleophilicity of the amino group in this compound can be modulated by the solvent. Protic solvents, for example, can form hydrogen bonds with the lone pair of electrons on the nitrogen atom, thereby reducing its nucleophilicity.[1]
Q2: How does solvent polarity affect the reactivity of this compound in Nucleophilic Aromatic Substitution (SNAr) reactions?
A2: In SNAr reactions, where this compound acts as a nucleophile, polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred. These solvents can effectively solvate cations but do not strongly solvate the aniline nucleophile, leaving its lone pair more available for reaction.[2] Protic solvents can decrease the rate of SNAr reactions by stabilizing the nucleophile through hydrogen bonding, making it less reactive.[1]
Q3: What type of solvent is recommended for the acylation of this compound?
A3: For the acylation of anilines, a variety of solvents can be used, and the choice often depends on the specific acylating agent. A common approach is to use a non-polar aprotic solvent like dichloromethane (DCM) or an excess of a weak base like pyridine, which can also act as the solvent and a catalyst.[3] In some cases, the reaction can be carried out in water with a suitable base to neutralize the acid byproduct.[4]
Q4: Can the choice of solvent influence the regioselectivity of reactions with this compound?
A4: Yes, the solvent can influence the regioselectivity of electrophilic aromatic substitution reactions. While the amino and methoxy groups are ortho, para-directing activators, and the chloro group is an ortho, para-directing deactivator, the solvent can affect the availability of the lone pairs on the nitrogen and oxygen atoms for resonance stabilization of the intermediates. In highly polar or protic solvents, the amino group's activating effect might be slightly diminished due to solvation, potentially influencing the ratio of ortho and para products.
Q5: How do I choose an appropriate solvent for a diazotization reaction of this compound?
A5: Diazotization reactions are typically carried out in acidic aqueous solutions at low temperatures.[5] The primary aromatic amine is dissolved in a mineral acid like hydrochloric or sulfuric acid, and then an aqueous solution of sodium nitrite is added. For anilines that are sparingly soluble in water, a water-soluble organic co-solvent such as methanol, ethanol, or acetone may be used.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Nucleophilic Aromatic Substitution (SNAr) Reaction
| Potential Cause | Troubleshooting Recommendation |
| Poor Solubility of Reactants | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a solvent with better solubilizing properties for your specific system. |
| Inappropriate Solvent Polarity | If using a non-polar or weakly polar solvent, switch to a polar aprotic solvent like DMF, DMSO, or NMP to better stabilize the charged Meisenheimer intermediate. |
| Use of a Protic Solvent | Protic solvents (e.g., alcohols, water) can solvate and deactivate the aniline nucleophile through hydrogen bonding. Replace with a polar aprotic solvent.[1] |
| Presence of Water | Ensure the use of anhydrous solvents, as water can react with strong bases or interfere with the reaction pathway. |
Issue 2: Formation of Multiple Side Products in an Acylation Reaction
| Potential Cause | Troubleshooting Recommendation |
| Over-acylation or Ring Acylation | Using a less polar solvent might reduce the reactivity of the acylating agent. The use of a base like pyridine can help in selectively acylating the amino group. |
| Oxidation of the Aniline | If the reaction is run at elevated temperatures, the aniline may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help. Using a less oxidizing solvent system is also advisable. |
| Hydrolysis of the Acylating Agent | Ensure the solvent is anhydrous, especially when using highly reactive acylating agents like acyl chlorides or anhydrides. |
Issue 3: Difficulty in Product Purification and Removal of Unreacted this compound
| Potential Cause | Troubleshooting Recommendation | | Co-elution during Chromatography | Try a different solvent system for column chromatography with a different polarity or selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system might improve separation. | | Incomplete Removal during Aqueous Workup | Unreacted this compound is basic and can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl). The aniline will be protonated to form a water-soluble salt that partitions into the aqueous phase.[7][8] |
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the conversion percentage in the aza-Michael addition of 2-methoxyaniline to methyl crotonate. This reaction serves as a relevant example of how solvents can influence the reactivity of a substituted aniline.
| Solvent | Additive | Conversion (%) |
| Hexafluoroisopropanol (HFIP) | None | 45 |
| Methanol (MeOH) | None | 0 |
| Methanol (MeOH) | Phenol (1 equiv.) | 19 |
| Methanol (MeOH) | Phenol (4 equiv.) | 84 |
| Data sourced from a study on the aza-Michael addition of 2-methoxyaniline.[9] |
Experimental Protocols
Protocol 1: N-Acylation of this compound with Acetic Anhydride
This protocol is adapted from the general procedure for the acetylation of anilines.[4]
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of water.
-
Acidification: Add 0.8 mL of concentrated hydrochloric acid to form the hydrochloride salt of the aniline, which should be soluble.
-
Preparation of Reagents: Prepare a solution of 1.0 g of sodium acetate in 5 mL of water. Measure out 1.2 mL of acetic anhydride.
-
Reaction: To the stirred solution of the aniline hydrochloride, add the acetic anhydride. Immediately follow with the addition of the sodium acetate solution.
-
Precipitation: A white precipitate of the N-acylated product should form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry.
-
Purification (Optional): The crude product can be recrystallized from an ethanol/water mixture to obtain a pure product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with 1-fluoro-2,4-dinitrobenzene
This protocol is a general procedure for the reaction of an aniline with an activated aryl halide.
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 0.5 g of this compound and 10 mL of anhydrous dimethylformamide (DMF).
-
Addition of Reactant: Add 1.1 equivalents of 1-fluoro-2,4-dinitrobenzene to the solution.
-
Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizing Solvent Effects
The following diagram illustrates the logical relationship between solvent properties and their impact on the reactivity of this compound in different reaction types.
Caption: Solvent properties influencing the reactivity of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
preventing degradation of 3-Chloro-2-methoxyaniline during storage
Technical Support Center: 3-Chloro-2-methoxyaniline
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: My previously colorless or light-yellow this compound has turned reddish-brown. Is it still usable?
A1: The appearance of a reddish-brown color is a common indicator of degradation, likely due to oxidation and/or polymerization.[1] For applications requiring high purity, it is recommended to use a fresh, un-degraded sample. For other applications, the suitability of the discolored reagent should be assessed by analytical methods such as HPLC or GC-MS to determine the purity and identify any significant degradation products.
Q2: What are the primary causes of this compound degradation during storage?
A2: The main factors contributing to the degradation of this compound are exposure to:
-
Oxygen (Air): Anilines are susceptible to oxidation, which is a primary degradation pathway.[2]
-
Light: Photodegradation can occur, especially under UV irradiation.[3]
-
Elevated Temperatures: Higher temperatures accelerate the rate of degradation reactions.
-
Incompatible Materials: Contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates can cause decomposition.[4]
Q3: What are the ideal storage conditions to minimize degradation?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, in a cool, dry, and dark place.[4] The storage area should be well-ventilated. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidation.
Q4: How can I tell if my this compound has degraded?
A4: The most obvious sign of degradation is a change in color from colorless or light yellow to reddish-brown.[1] For a more definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR spectroscopy can be used to determine the purity of the compound and identify any degradation products.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Rapid discoloration of the reagent. | Improper storage (exposure to air, light, or heat). | Store the reagent in a tightly sealed, opaque container in a cool, dark place. Consider flushing the container with an inert gas before sealing. |
| Contamination of the stock bottle. | Use clean, dry spatulas and glassware when handling the reagent. Avoid introducing any impurities into the stock container. | |
| Inconsistent experimental results. | Use of a partially degraded reagent. | Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS). Use a fresh batch of the reagent if significant degradation is detected. |
| Reaction with incompatible materials. | Ensure that all solvents, reagents, and reaction vessels are compatible with this compound. Avoid contact with strong acids and oxidizing agents.[4] | |
| Formation of unexpected byproducts in a reaction. | Degradation products of this compound are participating in the reaction. | Characterize the unexpected byproducts to determine if they are related to the degradation of the starting material. Purify the this compound before use if necessary. |
Data Presentation
The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and based on the general behavior of aromatic amines. Actual degradation rates may vary.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Purity after 12 Months |
| Ideal | 2-8°C | Inert (Argon/Nitrogen) | Dark | >99% |
| Good | Room Temperature (~20°C) | Air (Tightly Sealed) | Dark | 95-99% |
| Poor | Room Temperature (~20°C) | Air (Frequently Opened) | Ambient Light | <95% |
| Adverse | >30°C | Air | Direct Sunlight | Significant Degradation |
Experimental Protocols
Protocol for Stability Assessment of this compound via HPLC
This protocol outlines a method to quantify the purity of this compound and detect the formation of degradation products over time.
1. Materials and Reagents:
-
This compound (high-purity standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Sample Preparation:
-
Prepare a stock solution of high-purity this compound in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solution, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.
-
For the stability study, accurately weigh a known amount of this compound into several vials.
-
Expose the vials to different storage conditions (e.g., refrigerated, room temperature in the dark, room temperature with light exposure).
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 80% over 15 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of this compound (typically around 240 nm and 290 nm).
-
Column Temperature: 30°C
4. Stability Testing Procedure:
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), take one vial from each storage condition.
-
Dissolve the contents in a known volume of acetonitrile to achieve a theoretical concentration within the range of the calibration curve.
-
Analyze the samples by HPLC.
5. Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in each sample.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.
-
Monitor the chromatograms for the appearance of new peaks, which indicate the formation of degradation products.
Mandatory Visualizations
Caption: Logical relationship between storage conditions and degradation of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting suspected degradation of this compound.
References
Navigating the Scale-Up of 3-Chloro-2-methoxyaniline Production: A Technical Support Guide
For researchers, chemists, and drug development professionals embarking on the large-scale synthesis of 3-Chloro-2-methoxyaniline, a critical intermediate in various manufacturing sectors, this technical support center offers a comprehensive guide to troubleshooting and frequently asked questions. This resource provides detailed experimental protocols, data presentation for key process parameters, and visual workflows to ensure a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound at an industrial scale?
A1: The most prevalent and scalable methods for the production of this compound involve the reduction of a corresponding nitroaromatic precursor. The two primary routes are:
-
Catalytic Hydrogenation: This method involves the reduction of 2-chloro-6-nitroanisole using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. It is known for high efficiency and clean conversion, though it requires specialized high-pressure equipment.
-
Béchamp Reduction: A classical and cost-effective method that uses iron filings in an acidic medium (like acetic or hydrochloric acid) to reduce the nitro group.[1] This method is often favored in industrial settings due to the low cost of reagents and its robustness.
Q2: What are the critical safety precautions to consider during the scale-up of this compound production?
A2: Safety is paramount during the handling and production of this compound. Key safety considerations include:
-
Handling of Raw Materials: The nitro precursor is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.
-
Reaction Control: Both catalytic hydrogenation and Béchamp reduction are exothermic reactions. Proper temperature control and monitoring are crucial to prevent runaway reactions.
-
Hydrogen Gas Safety (for Catalytic Hydrogenation): Hydrogen is highly flammable and forms explosive mixtures with air. The reaction should be conducted in a well-ventilated area with intrinsically safe equipment.
-
Handling of Byproducts: The Béchamp reduction produces iron oxide sludge, which needs to be handled and disposed of in accordance with local environmental regulations.
-
Product Handling: this compound itself is harmful if swallowed or in contact with skin.[2] Appropriate PPE should be worn during product isolation and purification.
Q3: How can I monitor the progress of the reaction during scale-up?
A3: Reaction monitoring is crucial for process optimization and safety. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and any intermediates or byproducts.
-
Gas Chromatography (GC): Can be used to monitor the reaction, particularly for assessing the purity of the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction or Low Conversion | Insufficient catalyst (in hydrogenation) or reducing agent (in Béchamp reduction). | Increase the loading of the catalyst or iron powder. Ensure proper mixing to maintain a good suspension. |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for any exotherm. | |
| Deactivated catalyst. | Use fresh catalyst. For Raney nickel, ensure it is properly activated. | |
| Formation of Impurities (e.g., Dechlorinated Product) | Over-reduction or harsh reaction conditions. | Optimize reaction time and temperature. In catalytic hydrogenation, consider using a more selective catalyst or adding a reaction modifier. |
| Presence of impurities in starting materials. | Ensure the purity of the 2-chloro-6-nitroanisole starting material through appropriate analytical checks. | |
| Difficult Product Isolation | Emulsion formation during workup. | Add a brine wash or a small amount of a de-emulsifying agent. Allow for a longer separation time. |
| Product is an oil instead of a solid. | The product may be impure. Attempt purification by vacuum distillation or column chromatography. Seeding with a pure crystal may induce crystallization. | |
| Coloration of the Final Product | Air oxidation of the aniline product. | Handle the product under an inert atmosphere (e.g., nitrogen or argon). Store the final product protected from light and air. |
| Presence of colored impurities from the reaction. | Purify the product by recrystallization from a suitable solvent system or by vacuum distillation. |
Experimental Protocols
Béchamp Reduction of 2-Chloro-6-nitroanisole
This protocol is adapted from a similar procedure for a related compound and should be optimized for the specific substrate.[1]
Materials:
-
2-Chloro-6-nitroanisole
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Carbonate
-
Dichloromethane
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethanol and water.
-
Add the 2-chloro-6-nitroanisole to the solvent mixture.
-
Carefully add glacial acetic acid.
-
Begin stirring and gradually add iron powder in portions, monitoring the internal temperature. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and dilute with water.
-
Neutralize the mixture with a saturated solution of sodium carbonate to a pH of ~8.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude this compound.
Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Charge the crude this compound to the distillation flask.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at the expected boiling point of this compound.
Data Presentation
Table 1: Typical Reaction Parameters for Béchamp Reduction
| Parameter | Value |
| Reactant | 2-Chloro-6-nitroanisole |
| Reducing Agent | Iron Powder |
| Solvent | Ethanol/Water/Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Typical Yield | 85-95% (crude) |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Not readily available, likely >200 °C at atmospheric pressure |
| Melting Point | Not readily available |
| Solubility | Soluble in most organic solvents, sparingly soluble in water |
Visualizations
Caption: General workflow for the scale-up production of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
References
Validation & Comparative
Purity Assessment of 3-Chloro-2-methoxyaniline: A Comparative Guide to GC-MS and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 3-Chloro-2-methoxyaniline is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in selecting the most appropriate analytical method for specific research and quality control needs.
Introduction to Purity Analysis of this compound
This compound is a valuable building block in organic synthesis. Its purity is paramount as impurities can lead to undesired side reactions, lower yields of the final product, and potential safety concerns. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for purity determination due to its high resolution and sensitivity, especially for volatile and semi-volatile compounds. However, other methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and titration also offer viable alternatives, each with its own set of advantages and limitations.
Comparison of Analytical Methodologies
The selection of an analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table provides a comparative overview of different methods for the purity analysis of this compound.
| Feature | GC-MS | HPLC-UV | Quantitative NMR (qNMR) | Titration (Non-aqueous) |
| Principle | Separation based on volatility and mass-to-charge ratio. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[1] | Quantification based on the proportionality of the NMR signal area to the number of nuclei.[2][3] | Quantification based on the reaction of the basic aniline with a standard acid.[4][5] |
| Sample Volatility | Requires the analyte to be volatile and thermally stable. | Suitable for non-volatile and thermally labile compounds.[6] | Not dependent on volatility. | Not dependent on volatility. |
| Selectivity | High; provides structural information for impurity identification. | Good; can be optimized with different columns and mobile phases.[1] | High; provides detailed structural information. | Low; titrates total basicity and is not specific to the target analyte. |
| Sensitivity | Very high (ng to pg level). | High (µg to ng level).[7] | Moderate (mg to µg level).[2] | Low (mg level). |
| Quantification | Requires a reference standard for accurate quantification. | Requires a reference standard for accurate quantification.[1] | Can provide absolute quantification without a specific reference standard of the analyte, using a certified internal standard.[3][8] | Requires a primary standard for titrant standardization. |
| Sample Preparation | May require derivatization for polar compounds, though often not necessary for anilines.[9] | Simple dissolution in a suitable solvent. | Simple dissolution in a deuterated solvent with an internal standard. | Dissolution in a non-aqueous solvent.[4] |
| Analysis Time | Relatively fast (15-30 minutes per sample). | Moderate (15-45 minutes per sample). | Fast (5-15 minutes per sample). | Fast (5-10 minutes per sample). |
| Instrumentation Cost | High | Moderate to High | High | Low |
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the purity assessment of this compound using GC-MS. Optimization may be required based on the specific instrument and potential impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Autosampler.
Chromatographic Conditions:
-
Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol, acetone, or ethyl acetate) to obtain a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurity identification can be performed by comparing the mass spectra of the impurity peaks with a spectral library (e.g., NIST).
Hypothetical Purity Data by GC-MS
The following table presents a hypothetical result for the GC-MS analysis of a this compound sample.
| Peak No. | Retention Time (min) | Area (%) | Tentative Identification |
| 1 | 8.5 | 0.25 | 2-Methoxyaniline (impurity) |
| 2 | 10.2 | 0.45 | Dichloro-2-methoxyaniline isomer (impurity) |
| 3 | 11.8 | 99.15 | This compound |
| 4 | 13.5 | 0.15 | Unidentified impurity |
Visualizing the GC-MS Workflow
The following diagram illustrates the key steps in the GC-MS analysis workflow for purity assessment.
Caption: Workflow for GC-MS purity assessment.
Conclusion
For the comprehensive purity analysis of this compound, GC-MS stands out as a highly effective method, offering excellent sensitivity and the ability to identify unknown impurities. It is the recommended technique for detailed impurity profiling and for ensuring the high quality required in pharmaceutical development. HPLC-UV provides a robust and reliable alternative for routine quality control, offering good quantitative performance.[1][7] Quantitative NMR is a powerful tool for obtaining a direct and accurate measure of purity without the need for a specific reference standard of the analyte.[3][8] Titrimetric methods, while less specific, can be useful for a rapid and cost-effective estimation of the total base content.[4][5] The ultimate choice of analytical technique will depend on the specific requirements of the analysis, the stage of drug development, and the instrumentation available.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. m.youtube.com [m.youtube.com]
- 5. info.gfschemicals.com [info.gfschemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to HPLC Method Development for 3-Chloro-2-methoxyaniline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates like 3-Chloro-2-methoxyaniline is critical for ensuring the quality, safety, and efficacy of final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose. This guide provides a comprehensive comparison of a developed HPLC-UV method for this compound with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. | Chromatographic separation coupled with highly selective and sensitive mass detection based on parent and daughter ion transitions.[1][2] |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., mobile phase). | May require derivatization to improve volatility and thermal stability.[3] Involves extraction and solvent exchange.[4] | Often requires simple "dilute and shoot" or solid-phase extraction (SPE) for complex matrices.[2] |
| Selectivity | Moderate; depends on chromatographic resolution from matrix components and impurities. | High; mass spectrometric detection provides definitive identification. | Very High; Multiple Reaction Monitoring (MRM) provides exceptional selectivity.[5] |
| Sensitivity | Good; suitable for assay and impurity quantification at moderate levels. | High; can detect trace levels, though derivatization may introduce variability.[3] | Excellent; the most sensitive technique, ideal for trace-level quantification.[2] |
| Typical Run Time | 5-15 minutes. | 15-30 minutes. | 5-10 minutes.[6] |
| Instrumentation Cost | Low to moderate. | Moderate. | High. |
| Key Advantages | Robust, reliable, widely available, and cost-effective for routine analysis. | High specificity, excellent for impurity identification. | Unmatched sensitivity and selectivity, suitable for complex samples with minimal cleanup.[2] |
| Key Limitations | Potential for interference in complex matrices. | Not suitable for non-volatile or thermally labile compounds; derivatization can be complex.[7] | Higher instrument and maintenance costs. |
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance characteristics for the three analytical methods. These values are based on performance data reported for the analysis of similar aromatic amines and chloroanilines.
| Validation Parameter | HPLC-UV (Expected) | GC-MS (Expected) | LC-MS/MS (Expected) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | > 0.999[2] |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.01 - 0.1 mg/L[3] | 0.025 - 0.20 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.2 - 0.5 µg/mL | 0.1 - 0.5 mg/L[3] | 0.1 - 1.0 ng/mL[2] |
| Precision (RSD%) | < 2%[8] | < 10%[3] | < 15%[2] |
| Accuracy (Recovery %) | 98 - 102%[8] | 90 - 110% | 85 - 115% |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV method and alternative techniques are provided below.
Reversed-Phase HPLC-UV Method
This method is designed for the routine quantification of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20mM Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to obtain a concentration of 100 µg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh the sample and dissolve in the mobile phase to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities.
1. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
2. Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MSD Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-350 amu.
3. Sample Preparation (with Derivatization):
-
Perform a liquid-liquid extraction of the sample from an alkalinized aqueous solution into dichloromethane.[11]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., heptafluorobutyric anhydride, HFBA).[11]
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Evaporate the mixture to dryness and reconstitute in 100 µL of ethyl acetate for injection.[11]
Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a high-sensitivity method for trace-level quantification, especially in complex matrices.
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound (to be determined by infusion of a standard solution).
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the target analyte.
Visualization of Workflows
The following diagrams illustrate the logical flow of the HPLC method development and a comparison of the analytical workflows.
Conclusion
For the routine quantification of this compound, the proposed reversed-phase HPLC-UV method offers a reliable, cost-effective, and robust solution. It provides the necessary performance for assay and purity testing in most quality control environments. When higher selectivity is required for impurity identification or analysis in complex matrices, GC-MS is a powerful alternative, although it may necessitate a more involved sample preparation process. For applications demanding the highest sensitivity and specificity, such as trace-level analysis or bioanalysis, LC-MS/MS is the superior technique, providing unparalleled performance with often simplified sample preparation. The choice of method should be guided by the specific analytical requirements, including regulatory expectations, sample complexity, and laboratory capabilities.
References
- 1. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pharmtech.com [pharmtech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Spectroscopic Comparison of 3-Chloro-2-methoxyaniline and Its Isomers: A Guide for Researchers
A comprehensive spectroscopic analysis of 3-Chloro-2-methoxyaniline and its positional isomers is crucial for researchers in drug development and organic synthesis. The subtle differences in the positions of the chloro and methoxy groups on the aniline ring lead to distinct spectroscopic signatures. This guide provides a comparative overview of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for this compound and its isomers, supported by standardized experimental protocols and logical workflows for their differentiation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and several of its isomers. These data points are essential for the identification and differentiation of these closely related compounds.
Table 1: ¹H NMR Spectral Data of Chloro-methoxyaniline Isomers
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | Not Specified | Data not fully available. |
| 4-Chloro-2-methoxyaniline | Not Specified | Data not fully available. |
| 5-Chloro-2-methoxyaniline | CDCl₃ | 6.67-6.65 (m, 3H, Ar-H), 3.83 (bs, 2H, NH₂), 3.81 (s, 3H, OCH₃)[1] |
| 2-Chloro-3-methoxyaniline | Not Specified | Data not available. |
| 3-Chloro-4-methoxyaniline | Not Specified | Data not available. |
| 2-Chloro-5-methoxyaniline Hydrochloride | DMSO-d₆ | 9.65 (s, NH), 7.37 (d), 7.08 (d), 6.73 (dd), 3.74 (s, OCH₃)[2] |
| 6-Chloro-2-methoxyaniline | Not Specified | Data not available. |
| 5-Chloro-3-methoxyaniline | Not Specified | Data not available. |
| 2-Chloro-4-methoxyaniline | Not Specified | Data not available. |
Table 2: ¹³C NMR Spectral Data of Chloro-methoxyaniline Isomers
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Not Specified | Data not fully available. |
| 4-Chloro-2-methoxyaniline | Not Specified | Data not fully available. |
| 5-Chloro-2-methoxyaniline | Not Specified | Data not fully available. |
| 2-Chloro-3-methoxyaniline | Not Specified | Data not available. |
| 3-Chloro-4-methoxyaniline | Not Specified | Data not available. |
| 2-Chloro-5-methoxyaniline | Not Specified | Data not available. |
| 6-Chloro-2-methoxyaniline | Not Specified | Data not available. |
| 5-Chloro-3-methoxyaniline | Not Specified | Data not available. |
| 2-Chloro-4-methoxyaniline | Not Specified | Data not available. |
Table 3: Infrared (IR) Spectral Data of Chloro-methoxyaniline Isomers
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | Neat | Data not fully available. |
| 4-Chloro-2-methoxyaniline | Not Specified | Data not available. |
| 5-Chloro-2-methoxyaniline | KBr Pellet | Data not fully available. A theoretical and experimental vibrational analysis has been reported. |
| 2-Chloro-3-methoxyaniline | Not Specified | Data not available. |
| 3-Chloro-4-methoxyaniline | Not Specified | Data not available. |
| 2-Chloro-5-methoxyaniline | Not Specified | Data not available. |
| 6-Chloro-2-methoxyaniline | Not Specified | Data not available. |
| 5-Chloro-3-methoxyaniline | Not Specified | Data not available. |
| 2-Chloro-4-methoxyaniline | Not Specified | Data not available. |
Table 4: Mass Spectrometry Data of Chloro-methoxyaniline Isomers
| Compound | Ionization Method | Molecular Ion (m/z) and Key Fragments |
| This compound | Not Specified | Data not fully available. |
| 4-Chloro-2-methoxyaniline | Not Specified | Data not available. |
| 5-Chloro-2-methoxyaniline | GC-MS | [M]⁺ at m/z 157/159. Key fragments at 142, 114.[3][4] |
| 2-Chloro-3-methoxyaniline | MS | [MH]⁺ at m/z 157.9[5][6][7] |
| 3-Chloro-4-methoxyaniline | Not Specified | Data not available. |
| 2-Chloro-5-methoxyaniline | Not Specified | Data not available. |
| 6-Chloro-2-methoxyaniline | Not Specified | Data not available. |
| 5-Chloro-3-methoxyaniline | Not Specified | Data not available. |
| 2-Chloro-4-methoxyaniline | Not Specified | Data not available. |
Note: The availability of complete spectroscopic data for all isomers is limited in public databases. The tables reflect the currently accessible information.
Experimental Protocols
Standardized protocols are essential for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of Aromatic Amines
-
Sample Preparation: Weigh approximately 10-20 mg of the solid aniline isomer. Dissolve the sample in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is used.
-
Number of Scans: 16 to 32 scans are generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed.
-
Spectral Width: A spectral width of approximately -2 to 12 ppm is set.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) is commonly used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width: A spectral width of approximately 0 to 200 ppm is used.
-
Referencing: The chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method for Solid Samples
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's pressure arm to ensure good contact.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) for Small Molecules
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), is used.
-
GC-MS (EI) Analysis:
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used, which causes fragmentation of the molecule.
-
Mass Analysis: The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.
-
-
LC-MS (ESI) Analysis:
-
Injection: A small volume of the sample solution is injected into the LC system and separated on a suitable column.
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode is used to generate molecular ions (e.g., [M+H]⁺ or [M-H]⁻).
-
Mass Analysis: The m/z of the molecular ion is recorded. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information.
-
Logical and Experimental Workflows
Visualizing the workflow for isomer differentiation and the general experimental process can aid in understanding the analytical approach.
Caption: Logical workflow for the differentiation of this compound isomers.
Caption: General experimental workflow for the spectroscopic analysis of isomers.
References
- 1. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum [chemicalbook.com]
- 3. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-methoxyaniline(95-03-4) MS [m.chemicalbook.com]
- 5. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-Chloro-3-methoxyaniline CAS#: 113206-03-4 [m.chemicalbook.com]
A Comparative Guide to the Reactivity of 3-Chloro-2-methoxyaniline and 4-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two closely related aniline derivatives: 3-Chloro-2-methoxyaniline and 4-Chloro-2-methoxyaniline. Understanding the nuanced differences in their reactivity is crucial for their effective utilization as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document outlines the electronic and steric factors governing their reactivity, presents detailed experimental protocols for a key transformation, and provides a summary of their chemical properties.
Theoretical Reactivity Analysis
The reactivity of substituted anilines in electrophilic aromatic substitution (EAS) and other reactions is primarily dictated by the interplay of electronic and steric effects of the substituents on the aromatic ring. The key substituents in the molecules of interest are the amino (-NH₂), methoxy (-OCH₃), and chloro (-Cl) groups.
Electronic Effects:
-
Amino Group (-NH₂): This is a powerful activating group due to its strong +M (mesomeric) effect, donating electron density to the benzene ring, particularly at the ortho and para positions. It also has a -I (inductive) effect, but the +M effect is dominant.
-
Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is activating due to its +M effect, donating electron density to the ring. It also exhibits a -I effect.
-
Chloro Group (-Cl): The chloro group is a deactivating group overall. It has a weak -M effect but a significant -I effect, withdrawing electron density from the ring. It is, however, an ortho, para-director in electrophilic aromatic substitution reactions.
Analysis of this compound:
In this isomer, the strongly activating amino group directs incoming electrophiles to the ortho and para positions (positions 4 and 6). The methoxy group at position 2 also activates the ring, reinforcing the activation at position 4. The deactivating chloro group at position 3 has a lesser influence on the overall activation but will affect the regioselectivity. The positions most activated for electrophilic attack are C4 and C6. However, the position C6 is sterically hindered by the adjacent amino group. Therefore, electrophilic substitution is most likely to occur at the C4 position.
Analysis of 4-Chloro-2-methoxyaniline:
Here, the amino group is at C1, the methoxy group at C2, and the chloro group at C4. The amino and methoxy groups work in concert to strongly activate the ortho and para positions relative to the amino group (positions 3, 5, and the chloro-substituted C4). The most activated positions for electrophilic substitution are C3 and C5, as the para position is blocked by the chloro group. Between C3 and C5, C5 is sterically less hindered.
Reactivity Comparison:
Based on the analysis of electronic effects, 4-Chloro-2-methoxyaniline is predicted to be more reactive towards electrophilic aromatic substitution than this compound . This is because in the 4-chloro isomer, the activating amino and methoxy groups are ortho to each other, and their activating effects are directed to the same available positions (C3 and C5), leading to a higher electron density at these sites. In the 3-chloro isomer, the activating effects of the amino and methoxy groups are not as constructively aligned to activate a single position to the same extent.
Data Presentation: Chemical and Physical Properties
| Property | This compound | 4-Chloro-2-methoxyaniline |
| CAS Number | 51114-68-2 | 93-50-5 |
| Molecular Formula | C₇H₈ClNO | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol | 157.60 g/mol |
| Appearance | - | Solid |
| Synonyms | 3-Chloro-o-anisidine, 2-Amino-6-chloroanisole | 4-Chloro-o-anisidine, 4-Chloro-2-methoxybenzenamine |
Experimental Protocols
A common reaction to assess and utilize the reactivity of anilines is acylation, which is also often used as a protecting group strategy in multi-step syntheses.
Representative Experimental Protocol: Acylation of Chloro-methoxyanilines
Objective: To synthesize the corresponding acetamide derivative of this compound or 4-Chloro-2-methoxyaniline.
Materials:
-
This compound or 4-Chloro-2-methoxyaniline (10 mmol)
-
Acetic anhydride (12 mmol)
-
Pyridine (2 mL)
-
Dichloromethane (50 mL)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a 100 mL round-bottom flask, dissolve the respective chloro-methoxyaniline (10 mmol) in dichloromethane (50 mL).
-
Add pyridine (2 mL) to the solution and stir at room temperature.
-
Slowly add acetic anhydride (12 mmol) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 20 mL), water (20 mL), and saturated sodium bicarbonate solution (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
The reaction is expected to proceed smoothly for both isomers. However, based on the higher predicted nucleophilicity of the amino group in 4-Chloro-2-methoxyaniline due to the stronger combined electron-donating effect of the substituents, it might react at a slightly faster rate. This could be quantified by kinetic studies or by comparing reaction times to completion under identical conditions.
Visualizations
Caption: General mechanism of electrophilic aromatic substitution on an aniline derivative.
Caption: Substituent effects on the predicted reactivity of the two isomers.
A Comparative Guide to the Analytical Validation of 3-Chloro-2-methoxyaniline Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Chloro-2-methoxyaniline reference standards. Ensuring the identity, purity, and stability of reference standards is a critical prerequisite for accurate analytical measurements in pharmaceutical development and quality control. This document outlines key validation parameters, compares common analytical techniques, and provides detailed experimental protocols to support robust analytical method development and validation.
Introduction to this compound
This compound is a substituted aniline derivative used as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity and quality of this starting material directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thoroughly validated reference standard is essential for its quantitative analysis.
Comparison of Commercially Available Reference Standards
Several suppliers offer this compound reference standards. The table below summarizes the typical information provided, although a detailed certificate of analysis should always be consulted for lot-specific data.
| Supplier | Product Name | CAS Number | Purity Specification | Format |
| Sigma-Aldrich | 3-Chloro-o-anisidine | 51114-68-2 | 97% | Neat |
| LGC Standards | This compound | 51114-68-2 | Varies by lot (ISO 17025 accredited) | Neat |
| Toronto Research Chemicals (TRC) | This compound | 51114-68-2 | >95% (by HPLC) | Neat |
| BLD Pharm | This compound | 51114-68-2 | ≥95.0% | Neat |
Analytical Methodologies: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common techniques for the analysis of substituted anilines. The choice between these methods depends on the specific analytical requirements, such as the volatility of the compound and its impurities, and the desired sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection for identification. |
| Applicability | Well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive. | Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes to improve volatility. |
| Selectivity | Good selectivity based on polarity. Diode-array detection (DAD) can provide spectral information for peak identity and purity assessment. | Excellent selectivity and definitive identification based on mass-to-charge ratio and fragmentation patterns. |
| Sensitivity | Generally good, can be enhanced with sensitive detectors like DAD or by coupling with mass spectrometry (LC-MS). | Very high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Potential Issues | Co-elution of impurities with similar polarity to the main peak. | Thermal degradation of the analyte or impurities in the injector or column. |
A study comparing GC/MS and LC/MS-MS for the analysis of chloroanilines in groundwater demonstrated that while both methods can be effective, LC/MS-MS may not be suitable for ortho-substituted chloroanilines due to lower ionization yields.[1][2] For general purity analysis where high sensitivity for a broad range of impurities is needed, HPLC with UV or DAD detection is a robust and widely used method.[3][4]
Experimental Protocols
Detailed experimental protocols for key analytical validation tests are provided below. These are model protocols and should be optimized and validated for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity of this compound and quantifying its content (assay).
1. Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (for Assay): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of about 0.1 mg/mL.
-
Sample Solution (for Purity): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of diluent to obtain a concentration of about 1 mg/mL.
4. Validation Parameters:
-
Specificity: Analyze a blank (diluent), a standard solution, and a sample solution. The peak for this compound in the sample chromatogram should be free from interference from any impurities. Spike the sample with known impurities to demonstrate resolution.
-
Linearity: Prepare a series of solutions of the reference standard over a range of concentrations (e.g., 50% to 150% of the assay concentration). Plot a graph of peak area versus concentration and calculate the correlation coefficient (should be ≥ 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the assay concentration). The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is particularly useful for identifying and quantifying volatile impurities that may not be well-resolved by HPLC.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Data acquisition and processing software
2. Chromatographic and Spectrometric Conditions:
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
3. Solution Preparation:
-
Solvent: Methylene chloride or other suitable solvent
-
Sample Solution: Prepare a solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.
4. Analysis:
-
Inject the sample solution and acquire the total ion chromatogram (TIC).
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Potential impurities can arise from the synthesis process, such as isomers (e.g., 5-Chloro-2-methoxyaniline, 4-Chloro-2-methoxyaniline), starting materials, or by-products of side reactions.
Visualizing the Validation Process
The following diagrams illustrate the workflow for the analytical validation of a reference standard and the logical relationship between the different validation parameters.
Caption: Workflow for the analytical validation of a reference standard.
Caption: Logical comparison of HPLC and GC-MS for purity analysis.
References
A Comparative Analysis of Catalysts for the Synthesis of 3-Chloro-2-methoxyaniline
For Immediate Release
A Comprehensive Guide to Catalyst Selection for the Synthesis of 3-Chloro-2-methoxyaniline, a Key Pharmaceutical Intermediate
Researchers, scientists, and professionals in drug development now have access to a detailed comparative guide on catalysts for the synthesis of this compound. This publication offers an objective analysis of various catalytic systems, supported by experimental data, to facilitate the selection of the most efficient and cost-effective synthetic routes.
The synthesis of this compound, a crucial building block in the manufacturing of various pharmaceuticals, predominantly involves the reduction of 2-methoxy-3-chloronitrobenzene. The choice of catalyst for this transformation is paramount, directly impacting yield, selectivity, and overall process viability. This guide delves into a comparative study of commonly employed catalysts, including noble metal catalysts, Raney Nickel, and other transition metal-based systems.
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst is a critical decision in the synthesis of this compound, balancing reaction efficiency with economic and environmental considerations. The following table summarizes the performance of various catalysts, with some data extrapolated from reactions of structurally similar molecules due to the limited availability of direct comparative studies for this compound.
| Catalyst System | Precursor | Typical Loading | Reaction Temperature (°C) | Hydrogen Pressure (MPa) | Reaction Time (h) | Yield (%) | Selectivity (%) | Key Observations |
| Noble Metal Catalysts | ||||||||
| Platinum on Carbon (Pt/C) | Chlorinated Nitrobenzene | Not Specified | 50-100 | 0.1-5 | 1-10 | >94 | >99.5 | High conversion, yield, and selectivity. Can be used without an organic solvent.[1] |
| Palladium on Carbon (Pd/C) | o-Chloronitrobenzene | 5 mM | 50 | 0.2 | Not Specified | ~93-95 (chemoselectivity) | Not Specified | Performance is influenced by the solvent and modifiers.[2] |
| Modified Pd/γ-Al2O3 | p-Chloronitrobenzene | 0.27 wt% | 80 | Atmospheric | 4 | 99.74 (conversion) | 99.51 | Morpholine modification enhances selectivity by reducing dehalogenation.[3] |
| Raney Nickel Catalysts | ||||||||
| Raney Nickel | 2-chloro-6-nitrotoluene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Commonly used for nitro group reduction, but may cause dehalogenation.[1][4] |
| Skeletal Ni-C Catalyst | m-Chloronitrobenzene | Not Specified | 135 | 1.5 | Not Specified | High | High | Superior performance compared to conventional Raney Nickel in terms of conversion and selectivity.[5] |
| Other Catalytic Systems | ||||||||
| Iron Powder / Acid | 2-chloro-6-nitrotoluene | Not Specified | Not Specified | Not Applicable | Not Specified | Not Specified | Not Specified | A classical method for nitro group reduction.[4] |
| Sodium Polysulfide | 6-chloro-2-nitrotoluene | 1-2 molar eq. | 30-105 | Not Applicable | Not Specified | up to 98.8 | 99.8 | A non-metallic, cost-effective, and safe alternative to catalytic hydrogenation.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of chloroanilines using different catalytic systems.
1. Catalytic Hydrogenation using Platinum on Carbon (Pt/C)
This protocol is a general procedure for the hydrogenation of chlorinated nitrobenzenes.
-
Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.
-
Procedure:
-
The autoclave is charged with the chlorinated nitrobenzene substrate, a suitable solvent (e.g., ethanol, or in some cases, the reaction can be run neat), and the Pt/C catalyst.
-
The reactor is sealed and purged several times with nitrogen, followed by hydrogen.
-
The mixture is heated to the desired temperature (e.g., 50-100°C) and pressurized with hydrogen to the target pressure (e.g., 0.1-5 MPa).
-
The reaction is stirred vigorously for the required duration (e.g., 1-10 hours), with the progress monitored by techniques such as TLC or GC.
-
Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified, typically by distillation or crystallization.
-
2. Reduction using Sodium Polysulfide
This method provides a non-catalytic hydrogenation route.[6][7]
-
Apparatus: A three-neck flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.
-
Procedure:
-
Sodium polysulfide is dissolved in water in the three-neck flask.
-
The mixture is stirred, and an ammonium salt (e.g., ammonium bromide) is added.
-
The temperature is controlled (e.g., at 30°C), and 6-chloro-2-nitrotoluene is added gradually.
-
After the reaction is complete, the organic phase is separated.
-
The organic phase is washed with water until neutral.
-
The final product, 3-chloro-2-methylaniline, is obtained by vacuum distillation.[6]
-
Visualizing the Catalytic Workflow and Reaction Mechanism
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for the catalytic hydrogenation of 2-methoxy-3-chloronitrobenzene.
Caption: Simplified reaction pathway for the catalytic reduction of a nitroarene to an aniline.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
A Comparative Guide to the Structural Elucidation of 3-Chloro-2-methoxyaniline Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural elucidation of 3-chloro-2-methoxyaniline and its derivatives. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a practical resource for the unambiguous characterization of this important class of compounds.
Data Presentation: Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its derivatives, as well as a comparison with its positional isomers. The data for the derivatives are predicted based on established substituent chemical shift (SCS) effects, providing a valuable tool for anticipating the spectral features of related compounds.
Table 1: ¹H and ¹³C NMR Data for this compound and its Derivatives in CDCl₃
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) | -NH₂ Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ Carbon (δ, ppm) |
| This compound[1] | 6.90 (t, J=8.0 Hz, 1H, H-5), 6.75 (dd, J=8.0, 1.5 Hz, 1H, H-6), 6.68 (dd, J=8.0, 1.5 Hz, 1H, H-4) | 3.88 (s, 3H) | 4.05 (br s, 2H) | 145.2 (C-2), 135.0 (C-1), 129.5 (C-5), 119.0 (C-3), 115.5 (C-6), 110.0 (C-4) | 56.0 |
| 3-Chloro-2-methoxy-5-nitroaniline (Predicted) | 7.58 (d, J=2.5 Hz, 1H, H-6), 7.45 (d, J=2.5 Hz, 1H, H-4) | 3.95 (s, 3H) | 4.50 (br s, 2H) | 148.0 (C-2), 142.0 (C-5), 136.0 (C-1), 120.5 (C-3), 112.0 (C-6), 108.0 (C-4) | 56.5 |
| 3-Chloro-2-methoxy-5-methylaniline (Predicted) | 6.70 (s, 1H, H-6), 6.55 (s, 1H, H-4) | 3.85 (s, 3H) | 3.90 (br s, 2H) | 145.0 (C-2), 136.0 (C-5), 134.5 (C-1), 120.0 (C-3), 116.5 (C-6), 111.0 (C-4) | 55.8 |
Table 2: Comparison of ¹H and ¹³C NMR Data for Positional Isomers of Chloro-methoxyaniline in CDCl₃
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) | -NH₂ Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ Carbon (δ, ppm) |
| This compound[1] | 6.90 (t, J=8.0 Hz, H-5), 6.75 (dd, J=8.0, 1.5 Hz, H-6), 6.68 (dd, J=8.0, 1.5 Hz, H-4) | 3.88 (s) | 4.05 (br s) | 145.2 (C-2), 135.0 (C-1), 129.5 (C-5), 119.0 (C-3), 115.5 (C-6), 110.0 (C-4) | 56.0 |
| 4-Chloro-2-methoxyaniline | 6.85 (d, J=2.3 Hz, H-3), 6.78 (d, J=8.5 Hz, H-6), 6.72 (dd, J=8.5, 2.3 Hz, H-5) | 3.85 (s) | 3.90 (br s) | 147.0, 140.0, 122.0, 118.0, 115.0, 112.0 | 55.9 |
| 5-Chloro-2-methoxyaniline[2][3] | 6.80 (d, J=2.2 Hz, H-6), 6.75 (d, J=8.4 Hz, H-3), 6.65 (dd, J=8.4, 2.2 Hz, H-4) | 3.87 (s) | 3.85 (br s) | 146.5, 138.0, 128.0, 117.0, 114.0, 111.5 | 55.7 |
Experimental Protocols
A detailed methodology for the acquisition and analysis of NMR data is crucial for reproducible results.
1. Sample Preparation
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used depending on the solubility of the compound.
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
2. NMR Data Acquisition
All NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings. A standard cosygpqf pulse sequence can be used.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. A standard hsqcedetgpsp pulse sequence is recommended for multiplicity editing.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. A standard hmbcgplpndqf pulse sequence should be used, with the long-range coupling constant optimized for aromatic systems (e.g., 8 Hz).
-
3. Data Processing and Analysis
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum.
-
Correlate the signals in the 2D spectra to build the molecular structure.
Mandatory Visualizations
The following diagrams illustrate the workflow for structural elucidation and the key correlations for identifying this compound.
Caption: NMR workflow for structural elucidation.
Caption: Expected HMBC correlations for identification.
References
Distinguishing Chloro-Methoxyaniline Isomers by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and pharmaceutical development. Positional isomers of chloro-methoxyaniline, while sharing the same molecular weight, can exhibit distinct biological activities and toxicological profiles. This guide provides a comparative overview of how mass spectrometry, particularly in conjunction with gas chromatography (GC-MS), can be employed to differentiate these isomers.
The primary challenge in distinguishing positional isomers by mass spectrometry lies in the fact that they often yield very similar fragmentation patterns. Electron ionization (EI) mass spectra may show subtle differences in the relative abundances of certain fragment ions due to the influence of the substituent positions on bond stabilities. However, for unambiguous identification, chromatographic separation prior to mass analysis is typically essential.
Comparative Analysis of Fragmentation Patterns
The mass spectra of chloro-methoxyaniline isomers are characterized by a molecular ion peak ([M]•+) and a prominent [M+2]•+ peak, a hallmark of chlorine-containing compounds due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).[1] The primary fragmentation pathways involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), or the initial loss of a chlorine radical (•Cl). The relative positions of the chloro, methoxy, and amino groups on the aniline ring influence the stability of the resulting fragment ions, leading to variations in their relative intensities.
Below is a summary of observed and predicted key fragment ions for various chloro-methoxyaniline isomers.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures | Predicted Distinguishing Features |
| 2-Chloro-5-methoxyaniline | 157/159 | 142 : [M-CH₃]⁺114 : [M-CH₃-CO]⁺122 : [M-Cl]⁺ | The relative abundance of the [M-CH₃]⁺ fragment is expected to be high. |
| 3-Chloro-4-methoxyaniline | 157/159 | 142 : [M-CH₃]⁺114 : [M-CH₃-CO]⁺122 : [M-Cl]⁺ | The fragmentation pattern is anticipated to be very similar to other isomers, highlighting the need for chromatography.[2] |
| 4-Chloro-2-methoxyaniline | 157/159 | 142 : [M-CH₃]⁺114 : [M-CH₃-CO]⁺122 : [M-Cl]⁺ | Subtle differences in the ratio of [M-CH₃]⁺ to [M-Cl]⁺ may be observable compared to other isomers. |
| 5-Chloro-2-methoxyaniline | 157/159 | 142 : [M-CH₃]⁺114 : [M-CH₃-CO]⁺122 : [M-Cl]⁺ | Experimental data shows a strong peak at m/z 142, corresponding to the loss of a methyl group.[1] |
Experimental Protocols
For reliable differentiation of chloro-methoxyaniline isomers, a gas chromatography-mass spectrometry (GC-MS) method is highly recommended. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, allowing the mass spectrometer to analyze each isomer individually. In some cases, derivatization of the amine group can enhance chromatographic separation and produce more distinct mass spectra.[3]
General GC-MS Protocol for Chloro-Methoxyaniline Isomer Analysis
This protocol provides a general starting point for the analysis. Optimization may be required based on the specific isomers and instrumentation.
1. Sample Preparation:
-
Dissolve the chloro-methoxyaniline isomer mixture in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a derivatization step, such as acetylation with acetic anhydride or tosylation, to improve volatility and chromatographic resolution.[3]
2. Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
Workflow for Isomer Differentiation
The logical workflow for distinguishing between chloro-methoxyaniline isomers using GC-MS is depicted in the following diagram.
Caption: Experimental workflow for the separation and identification of chloro-methoxyaniline isomers using GC-MS.
References
- 1. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isomeric differentiation of chloroanilines by gas chromatography-mass spectrometry in combination with tosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the stability of 3-Chloro-2-methoxyaniline under different conditions
A Comparative Guide to the Stability of 3-Chloro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of this compound under various conditions. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on established principles of organic chemistry, stability data of structurally related compounds such as chloroanilines and methoxyanilines, and internationally recognized stability testing guidelines.
Comparative Stability Analysis
The stability of an aniline derivative is significantly influenced by the nature and position of its substituents on the aromatic ring. In this compound, the electron-withdrawing inductive effect of the chlorine atom and the electron-donating mesomeric effect of the methoxy group play crucial roles in its reactivity and degradation profile.
Influence of Substituents:
-
Chloro Group: The chlorine atom is an electron-withdrawing group via the inductive effect, which can decrease the electron density of the benzene ring and the amino group. This generally leads to a lower basicity compared to aniline.[1] Electron-withdrawing groups can also influence the susceptibility of the aromatic ring to certain types of degradation.
-
Methoxy Group: The methoxy group is an electron-donating group through the resonance (mesomeric) effect, which increases the electron density on the aromatic ring, particularly at the ortho and para positions.[1] This can increase the susceptibility to electrophilic attack and oxidative degradation. The methoxy group can also influence the compound's light absorption properties, potentially affecting its photostability.
The interplay of these opposing electronic effects in this compound dictates its overall stability profile.
Data Presentation: Predicted Stability Comparison
The following table summarizes the predicted stability of this compound under different stress conditions, in a qualitative comparison with aniline and other relevant substituted anilines. This comparison is inferred from the known stability of these classes of compounds.
| Condition | This compound (Predicted) | Aniline | 2-Chloroaniline | 4-Methoxyaniline | Rationale for Prediction |
| Thermal Stability | Moderate | Moderate | Moderate | Moderate | Aromatic amines are generally stable at moderate temperatures but can degrade at elevated temperatures.[2][3] The substituents are not expected to drastically alter the thermal stability under typical storage conditions. |
| Photostability | Low to Moderate | Low | Low | Low | Anilines are known to be sensitive to light and can darken upon exposure due to oxidation and polymerization.[4][5] The methoxy group may increase light absorption, potentially accelerating photodegradation. Chloroanilines are also known to undergo photodegradation.[6] |
| pH Stability (Hydrolysis) | High | High | High | High | Anilines are generally stable to hydrolysis across a wide pH range under normal conditions. Forced degradation under extreme pH and temperature may show some susceptibility. |
| Oxidative Stability | Low | Low | Low | Very Low | The amino group in anilines is susceptible to oxidation. The electron-donating methoxy group in this compound is expected to increase its susceptibility to oxidation compared to aniline and chloroaniline.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to formally assess the stability of this compound, based on the International Council for Harmonisation (ICH) and Organisation for Economic Co-operation and Development (OECD) guidelines.[7][8][9][10]
Thermal Stability Assessment (Forced Degradation)
Objective: To evaluate the intrinsic thermal stability of this compound in the solid state and in solution.
Methodology:
-
Sample Preparation:
-
Solid State: Place a known amount of this compound in a suitable open container (e.g., glass vial) to allow for exposure to the atmosphere.
-
Solution State: Prepare a solution of this compound of known concentration in a relevant solvent (e.g., methanol, acetonitrile).
-
-
Stress Conditions:
-
Place the samples in a calibrated oven at elevated temperatures. According to ICH guidelines, stress testing should include temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[7]
-
Include a control sample stored at the recommended storage temperature.
-
-
Time Points:
-
Sample the stressed and control materials at appropriate time intervals (e.g., 0, 1, 3, 7, and 14 days). The duration can be extended depending on the observed degradation.
-
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and detect the formation of degradation products.
-
Characterize any significant degradation products using techniques like LC-MS/MS and NMR.
-
Photostability Assessment
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
Methodology (based on ICH Q1B): [11]
-
Sample Preparation:
-
Place solid or solution samples of this compound in chemically inert, transparent containers.
-
Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.
-
-
Light Source:
-
Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Exposure Conditions:
-
Place the samples and their dark controls in the photostability chamber. Maintain a constant temperature to minimize the effect of localized heat.
-
-
Analysis:
-
After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify any photodegradation products.
-
pH Stability (Hydrolysis)
Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in a series of aqueous buffers with pH values ranging from acidic to basic (e.g., pH 1.2, 4.5, 7.0, 9.0, and 12).
-
-
Stress Conditions:
-
Store the solutions at a controlled temperature (e.g., 25°C or an elevated temperature like 40°C or 60°C to accelerate degradation).
-
-
Time Points:
-
Sample the solutions at various time points (e.g., 0, 1, 3, 7, and 14 days).
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Identify any major hydrolytic degradation products.
-
Mandatory Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Logical Relationship of Potential Degradation
Caption: Potential degradation pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine Thermal Degradation [bre.com]
- 3. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Chloroaniline | 106-47-8 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. snscourseware.org [snscourseware.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. oecd.org [oecd.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Researcher's Guide to the Analytical Determination of Substituted Anilines
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of substituted anilines is paramount for applications ranging from environmental monitoring and pharmaceutical quality control to toxicology studies. Substituted anilines, a class of aromatic amines, are widely used as intermediates in the synthesis of dyes, pesticides, polymers, and pharmaceuticals. Due to their potential toxicity and carcinogenicity, reliable analytical methods are crucial for their detection and quantification in various matrices.
This guide provides a comprehensive comparison of the principal analytical methodologies for the determination of substituted anilines, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Electrochemical Methods. The performance of these techniques is objectively compared, supported by experimental data, to facilitate informed decisions in method selection and development.
Comparative Analysis of Analytical Methods
The choice of an analytical technique for substituted anilines is dictated by factors such as the required sensitivity and selectivity, the complexity of the sample matrix, and the physicochemical properties of the analyte. The following sections provide a detailed overview of the most common analytical approaches, with a summary of their quantitative performance characteristics.
Chromatographic Methods
Chromatographic techniques are the workhorses for the analysis of substituted anilines, offering excellent separation capabilities for complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of substituted anilines, particularly those that are non-volatile or thermally labile.[1] Reversed-phase HPLC with UV detection is the most common approach.[1]
Gas Chromatography (GC) offers high resolution and sensitivity, especially when coupled with specific detectors.[2] Derivatization is often required for polar anilines to improve their volatility and thermal stability. Common detectors include Nitrogen-Phosphorus Detector (NPD), Flame Ionization Detector (FID), and Mass Spectrometry (MS).[2]
Capillary Electrophoresis (CE) provides high separation efficiency and is well-suited for the analysis of charged or polar substituted anilines. Amperometric detection can offer very low detection limits.
Spectroscopic Methods
UV-Vis Spectrophotometry is a simpler and more accessible technique, often used for the quantification of anilines after a suitable sample preparation or derivatization step to enhance sensitivity and selectivity.
Electrochemical Methods
Electrochemical Sensors offer advantages of high sensitivity, rapid response, and potential for miniaturization and in-situ analysis. Various modified electrodes have been developed for the sensitive detection of specific substituted anilines.
Quantitative Data Summary
The following table summarizes the quantitative performance data for various analytical methods used for the determination of substituted anilines. This allows for a direct comparison of their sensitivity and linear working ranges.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Sample Matrix | Reference(s) |
| HPLC-UV | Aniline | 0.03 - 0.062 µg/mL | 0.25 - 0.57 µg/mL | 1.0 - 20.0 µg/mL | Water | [1][3] |
| 2-Nitroaniline | 0.03 - 0.062 µg/mL | 0.25 - 0.57 µg/mL | 1.0 - 11.0 µg/mL | Water | [1][3] | |
| 4-Chloroaniline | - | - | 40 - 400 µg/L | Water | [2] | |
| o, m, p-Nitroaniline | ≤ 0.2 µg/L | - | 1 - 100 µg/L | Tap and Pond Water | [4][5] | |
| 3-Chloro-4-(isopentyloxy)aniline | - | 0.05 µg/mL | 0.1 - 100 µg/mL | Reaction Mixture | [6] | |
| p-Chloroaniline | - | - | 0.05 - 10 µg/L | Pharmaceutical Solution | [7] | |
| 4-Aminophenol | - | - | - | Pharmaceutical Formulations | [8] | |
| GC-NPD | Aniline | 2.3 µg/L | - | 40 - 800 µg/L | Water | [2] |
| 2-Chloroaniline | 1.4 µg/L | - | 3 x MDL to 300 x MDL | Water | [2] | |
| 4-Chloroaniline | 0.66 µg/L | - | 40 - 400 µg/L | Water | [2] | |
| 3,4-Dichloroaniline | 1.1 µg/L | - | 3 x MDL to 300 x MDL | Water | [2] | |
| 2-Nitroaniline | 2.3 µg/L | - | 3 x MDL to 300 x MDL | Water | [2] | |
| GC-FID | Aniline | 2 µg/m³ | - | - | Ambient Air | [2] |
| 3-Nitrotoluene | 0.019 - 0.022 mg/mL | 0.058 - 0.066 mg/mL | 0.5 - 10 mg/mL | Standard Solution | ||
| GC-MS | Aniline | - | 0.04 mg/kg | 0.5 - 20 µg/mL | Soil | [4] |
| 3-Nitrotoluene | 0.017 - 0.027 mg/mL | 0.052 - 0.080 mg/mL | - | Standard Solution | ||
| Iodinated Aromatic Amines | 9 - 50 pg/L | - | 3-5 orders of magnitude | Urine | [3] | |
| Capillary Electrophoresis (Amperometric Detection) | m-Nitroaniline | 9.06 x 10⁻⁹ mol/L | - | - | Dyestuff Wastewater | [1][9] |
| o, p-Nitroaniline | - | - | - | Dyestuff Wastewater | [1][9] | |
| Electrochemical Sensor | 4-Aminophenol | 0.006 µM | - | 0.1 - 55 µM | Water and Paracetamol Tablets | [10] |
| p-Aminophenol | 90 nM | - | 0.2 - 1.6 µM | Water | [11] | |
| 4-Aminophenol | 0.15 µM | - | 0.5 - 700.0 µM | Acetaminophen Tablets and Tap Water | [2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to serve as a starting point for method development and validation.
Sample Preparation for Chromatographic Analysis
A crucial step in the analysis of substituted anilines, especially from complex matrices like environmental or biological samples, is sample preparation. The goal is to extract and concentrate the analytes of interest while removing interfering substances.
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the aqueous sample to >11 with a suitable base (e.g., 1.0 M NaOH).
-
Extract the sample with a water-immiscible organic solvent (e.g., methylene chloride, chloroform) in a separatory funnel.
-
Repeat the extraction process (typically 2-3 times).
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to the desired volume using a gentle stream of nitrogen.
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18, Oasis HLB) with a suitable solvent (e.g., methanol) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a stronger solvent (e.g., acetonitrile, ethyl acetate).
-
Concentrate the eluate if necessary.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of acetonitrile or methanol and water, often with a buffer (e.g., phosphate buffer) or an acid (e.g., formic acid) to control pH and improve peak shape.[1][6] A typical starting point is a 60:40 (v/v) mixture of methanol and water.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[6]
-
Detection: UV detection at a wavelength where the aniline derivative has maximum absorbance (e.g., 240 nm or 254 nm).[6][12]
-
Injection Volume: Typically 10-20 µL.[12]
-
Quantification: Based on a calibration curve constructed from the peak areas of standard solutions of known concentrations.
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Nitrogen-Phosphorus Detector (NPD).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250°C.[2]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 70°C, hold for 1 minute, then ramp to 150°C at 3°C/min.
-
Detector Temperature: Typically 300°C.[2]
-
Injection: 1 µL, splitless injection.[2]
-
Quantification: Based on a calibration curve generated from the analysis of standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if necessary): To improve volatility, anilines can be derivatized, for example, by acylation.
-
Column: A capillary column such as a 5% diphenyl - 95% dimethylpolysiloxane column is commonly used.[2]
-
Carrier Gas: Helium.
-
Injector and Oven Temperatures: Similar to GC-NPD, optimized for the specific analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For enhanced sensitivity, selected ion monitoring (SIM) can be used.[2]
-
Quantification: Based on the peak area of a characteristic ion of the analyte, using a calibration curve.
Visualizing the Analytical Workflow
To better illustrate the logical flow of the analytical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the analysis of substituted anilines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of Aniline in Soil by ASE/GC-MS | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. mdpi.com [mdpi.com]
- 11. Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Safety Operating Guide
Proper Disposal of 3-Chloro-2-methoxyaniline: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Chloro-2-methoxyaniline, ensuring the safety of laboratory personnel and compliance with regulations.
chercheurs, scientifiques et professionnels du développement de médicaments. This document outlines the necessary personal protective equipment (PPE), spill cleanup procedures, and the final disposal process.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3][4] Therefore, strict adherence to safety protocols is mandatory when handling this chemical.
II. Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal procedure, ensure that the following personal protective equipment is worn and safety measures are in place.
| Equipment/Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and eye irritation.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | To prevent skin contact and irritation.[4][5][6] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills.[4][5] | To avoid inhalation of harmful dust or vapors.[5][6] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][6] | To prevent accidental ingestion. |
| Emergency Equipment | Eyewash stations and safety showers must be readily accessible. | For immediate decontamination in case of exposure. |
III. Step-by-Step Disposal Procedure
The proper disposal of this compound waste must be conducted in a manner that minimizes exposure and environmental contamination.
Step 1: Waste Collection and Storage
-
Segregation: Collect all waste containing this compound, including contaminated labware and PPE, in a designated and properly labeled hazardous waste container.
-
Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, and is kept tightly closed when not in use.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7] The storage area should be secure and accessible only to authorized personnel.[2][5][6]
Step 2: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[5][6][8] This can be achieved using sand, earth, or other non-combustible absorbent materials.
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
PPE Disposal: All contaminated cleaning materials and PPE must be disposed of as hazardous waste.
Step 3: Final Disposal
-
Licensed Disposal Vendor: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[6] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Regulatory Compliance: All disposal activities must be in strict accordance with local, regional, and national environmental regulations.[5][8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
-
Contaminated Packaging: Dispose of the original container as unused product unless it has been properly decontaminated.[6]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Chloro-2-methoxyaniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Chloro-2-methoxyaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Aniline, 3-chloro-2-methoxy-
-
CAS Number: 51114-68-2
-
Molecular Formula: C₇H₈ClNO
-
Molecular Weight: 157.60 g/mol [1]
Primary Hazards:
-
Irritant[1]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Adherence to these recommendations is critical to prevent exposure.
| PPE Category | Specification |
| Eye and Face | Safety glasses with side shields, chemical goggles, or a face shield (minimum 8 inches) are required. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hand | Wear compatible chemical-resistant gloves. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes according to EN 374) is recommended.[3] Contaminated gloves should be replaced immediately. |
| Respiratory | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls if risk assessment shows it is necessary.[2] If a respirator is the sole means of protection, a full-face supplied air respirator must be used.[2] |
| Body | Wear appropriate protective clothing to prevent skin exposure.[4][5] A lab coat or chemical-resistant apron is mandatory. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood.[6]
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[3]
-
Do not eat, drink, or smoke when using this product.[2][3][4]
-
Keep containers securely sealed when not in use.[3]
-
Avoid physical damage to containers.[3]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash off with soap and plenty of water.[2][4][5] Seek medical attention if irritation occurs.[3]
-
Inhalation: Move the person into fresh air.[2][4][5] If not breathing, give artificial respiration.[2][4][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2][7] Never give anything by mouth to an unconscious person.[2][7] Call a physician or poison control center immediately.[6]
4. Spill Response:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
For minor spills, use an inert absorbent material to soak up the substance.[2]
-
Collect the absorbed material and place it in a suitable, closed, and labeled container for disposal.[2][3]
-
Clean the spill area thoroughly.
-
Prevent the spill from entering drains.[2]
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Chemical Waste: Dispose of this compound and any reaction byproducts in a designated, labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable lab coats, must be placed in a sealed and labeled container for hazardous waste disposal.
-
Disposal Method: All waste must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5] Do not dispose of down the drain.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
